Octyl octanoate

Catalog No.
S566001
CAS No.
2306-88-9
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl octanoate

CAS Number

2306-88-9

Product Name

Octyl octanoate

IUPAC Name

octyl octanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

DJNTZVRUYMHBTD-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCCCCCC

solubility

soluble in alcohol; insoluble in wate

Synonyms

octanoic acid, octyl ester, octyl octanoate

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCC

The exact mass of the compound Octyl octanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identification & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information and measured physical characteristics of n-octyl caprylate.

Property Type Detail
CAS Number 2306-88-9 [1]
EC/ EINECS Number 218-980-5 [1]
Molecular Formula C16H32O2 [1] [2]
Systematic Name Octyl octanoate [1] [2]
Other Common Names Octyl caprylate; Caprylyl caprylate [1] [2]
Molecular Weight 256.43 g/mol [1] [2]
Physical Form Colorless clear liquid [1]
Boiling Point 306 - 307 °C @ 760 mmHg [1]
Melting Point -18 to -17 °C [1]
Refractive Index 1.435 @ 20 °C [1]
Specific Gravity 0.859 @ 25 °C [1]
LogP (Estimated) 6.90 (est) [1] / 6.50 (est) [1]
Water Solubility 0.06006 mg/L @ 25 °C (est) [1]
Vapor Pressure 0.001 mmHg @ 25 °C (est) [1]

Safety and Toxicology Assessment

Safety data indicates n-octyl caprylate is well-tolerated with low toxicity, supported by the following experimental findings:

Test/Category Finding/Result
Skin Irritation Non- to mildly irritating in rabbit tests at use concentrations [3].
Ocular Irritation Minimal to mild irritation from products containing 7.5-12.7%; no irritation from 100% trade compound or 10% in corn oil in rabbits [3].
Skin Sensitization Nonsensitizing in clinical tests [3].
Mutagenicity (Ames Test) Non-mutagenic, with or without metabolic (S-9) activation [3].
In Vivo Genotoxicity Did not produce a significant increase in micronucleated cells in a mouse study [3].
Clinical Single-Insu<120D7>lt Patch Test Nonirritating to mildly irritating at use concentrations [3].
Clinical Cumulative Irritation Study Caused mild irritation [3].

Experimental Methods for Safety & Permeation

For your own experimental design, here are key methodologies from the literature.

Skin Permeation and Penetration Protocol

A study on the closely related ester Octyldodecyl Stearoyl Stearate provides a methodology for assessing skin permeation [3]:

  • Application: Use human skin models in an isolated permeation system.
  • Dosage: Apply a measured dose of the compound.
  • Analysis: After a set period, analyze skin layers (e.g., by tape-stripping) and the receptor fluid to quantify the compound.
  • Key Findings from Reference: For Octyldodecyl Stearoyl Stearate, only 0.005% of the applied dose permeated the skin, with ~3% found in the epidermis and ~95% remaining on the skin surface [3].
Ocular Irritation Testing Protocol

The safety assessment references several in vivo tests using rabbits (Draize test) [3]:

  • Procedure: Apply a set volume of the test material (either the pure compound or a formulated product containing it) directly into the conjunctival sac of one eye, using the other eye as a control.
  • Observation: Observe the eyes at regular intervals for signs of redness, swelling, discharge, or corneal damage over a period of several days.
  • Scoring: Responses are scored according to a standardized scale to classify the irritation potential.
Mutagenicity Testing (Ames Test) Protocol

A standard Ames test was conducted to assess mutagenic potential [3]:

  • Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutation detection capabilities.
  • Metabolic Activation: Perform the test both with and without a metabolic activation system (rat liver S9 fraction).
  • Procedure: Expose bacteria to the test compound and then plate them on a medium that allows only mutated bacteria to grow.
  • Result Analysis: A positive result is indicated by a significant increase in revertant colonies compared to the control, suggesting mutagenic activity.

Applications in Drug Development

n-Octyl caprylate primarily functions as a skin-conditioning agent and emollient [3] [4]. Its properties are valuable in:

  • Topical and Transdermal Formulations: Used as a component in drug delivery systems for topical and transdermal applications, where its interaction with the skin barrier is a key consideration [4]. Its high lipophilicity helps it integrate into and potentially fluidize the lipid bilayers of the stratum corneum, the main barrier of the skin [5].
  • Penetration Enhancement: While not a potent penetration enhancer like Azone, esters can enhance drug delivery by disrupting the intercellular lipid domain of the skin [6]. Research on similar esters shows their mechanism differs from classic enhancers, with effects that are non-linear with concentration [6].

The following diagram illustrates the conceptual pathway for how n-octyl caprylate and similar esters may enhance skin permeation in transdermal drug delivery.

G Application Application of Formulation Containing Ester SC_Lipids Stratum Corneum Lipid Bilayers Application->SC_Lipids Lipid_Disruption Disruption of Lipid Order SC_Lipids->Lipid_Disruption Pathway_Formation Formation of Enhanced Diffusion Pathways Lipid_Disruption->Pathway_Formation Drug_Permeation Increased Drug Permeation Pathway_Formation->Drug_Permeation

Key Research Considerations

  • Focus on Cosmetic Safety: Much of the available toxicological data is from cosmetic safety assessments. For novel pharmaceutical applications, further specific testing may be warranted [3].
  • Explore Related Esters: Research on other esters (e.g., octyl stearate, octyldodecyl stearoyl stearate) can provide valuable insights into structure-activity relationships for skin interaction and permeation enhancement [3] [6].
  • Leverage Market Trends: Growing demand in cosmetics for "green" and bio-based alternatives is driving innovation in the sustainable production of esters like n-octyl caprylate, which may be relevant for your development process [4].

References

Physical and Chemical Properties of Octyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key technical data for octyl octanoate from the search results, which is fundamental for laboratory handling and formulation work.

Property Value Source / Notes
Chemical Formula C16H32O2 [1] [2] [3]
Molecular Weight 256.42 g/mol [1] [3]
Physical Form Colourless liquid [1]
Solubility in Alcohol Soluble Reported as "soluble in alcohol" [1] [4]. Specific concentrations or alcohol types not detailed.
Solubility in Water Insoluble [1]; 0.06 mg/L at 25°C (est.) [2] [4] Highlights highly lipophilic nature.
Boiling Point 306-307 °C @ 760 mm Hg [1] [2] [4]
Melting Point ~ -18 °C [1] [2] [4]
Specific Gravity ~0.855 - 0.859 [1] [4]
Log P (o/w) ~6.5 - 6.9 (est.) [2] [3] [4] Confirms high lipophilicity.
Odor Description Faint, green tea; coconut, oily, fruity [1] [4]

Experimental Context & Synthesis

For your experimental planning, here is relevant context on its formation and synthesis:

  • Base-Free Oxidation of 1-Octanol: One synthetic route involves the base-free oxidation of 1-octanol. The choice of catalyst is critical in this process to control the reaction pathway and product distribution [5].
  • Catalyst Selection Determines Product: The reaction can be directed using supported gold nanoparticles (Au NPs).
    • Using a Au/NiO catalyst leads to octanoic acid as the major product with high selectivity (97%) at full conversion [5].
    • Using a Au/CeO₂ catalyst selectively produces This compound (the ester) as the major product, with a selectivity of up to 82% in a base-free aqueous solution [5].

The diagram below illustrates this catalyst-dependent reaction pathway.

Schematic of the catalyst-dependent oxidation of 1-octanol. The choice of catalyst (Au/NiO vs. Au/CeO₂) determines whether the major product is octanoic acid or this compound [5].

Applications and Handling Notes

  • Primary Use: this compound is widely used as a flavoring and fragrance agent (FEMA 2811) [1] [3] [4]. Its faint, fruity, and tea-like odor makes it suitable for formulations in perfumes, cosmetics, and food products [1] [4].
  • Lipophilicity Indicator: Its very high calculated log P value and very low water solubility characterize it as an extremely lipophilic compound [2] [3]. This property is relevant in pharmaceutical research for predicting how a substance might distribute within biological systems [6].
  • Safety and Handling: Based on the available information, no specific hazards were classified for this substance. However, general precautions like avoiding contact with skin and eyes are recommended [4].

References

octyl octanoate flavor profile fruity coconut

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Flavor Profile

Octyl octanoate is an ester formed from caprylic acid (octanoic acid) and 1-octanol [1] [2]. Its primary organoleptic characteristics are summarized in the table below.

Property Description
Odor Type Fruity [3]
Odor Description Coconut, oily, fruity (at 100% concentration) [3]
Flavor Profile Fruit [4]
Physical State Colorless clear liquid [3]
CAS Number 2306-88-9 [3] [4]
FEMA Number 2811 [3] [4]

Regulatory and Usage Levels in Food

This compound is approved for use as a synthetic flavoring substance. The table below outlines its maximized usage levels in various food categories as established by the FEMA Expert Panel [3].

Food Category Average Usual PPM Average Maximum PPM
Baked Goods 0.50000 2.00000
Nonalcoholic Beverages 0.50000 1.00000
Alcoholic Beverages - -
Breakfast Cereal - -
Cheese - -
Chewing Gum - -
Condiments / Relishes - -

Experimental and Application Insights

While the provided search results do not contain detailed, step-by-step laboratory protocols for synthesizing or analyzing this compound, they do highlight its functional roles and evidence of its effects from applied research.

  • Functional Properties: In food and beverage applications, this compound acts as a flavoring agent to enhance fruity aromas and overall flavor intensity [5] [6] [1]. One study noted its addition significantly improved the sensory qualities of pineapple juice [6].
  • Application Scope: Beyond flavoring, it functions as a fragrance carrier and solvent in perfumery, helping to improve scent longevity and stability [7] [1]. In cosmetics and pharmaceuticals, it is used as an emollient and skin-conditioning agent due to its non-greasy, smooth texture [5] [7].

The following diagram illustrates the general workflow for characterizing this compound in a product development context, based on its common applications.

Start Start: Raw this compound Analysis Sensory & Chemical Analysis Start->Analysis App1 Flavor & Fragrance Developer Analysis->App1 App2 Personal Care & Cosmetic Formulator Analysis->App2 App3 Pharmaceutical Excipient Developer Analysis->App3 Eval1 Sensory Panel Evaluation App1->Eval1 Eval2 Stability & Compatibility Testing App2->Eval2 Eval3 Bioavailability & Safety Assessment App3->Eval3 Final Final Product Formulation Eval1->Final Eval2->Final Eval3->Final

Workflow for this compound application development and testing.

Key Considerations for Researchers

For scientists developing new formulations, here are some critical points to consider:

  • Purity Grades: The compound is available in different purity levels (e.g., <98% and >98%), which can influence its suitability for sensitive applications in food, pharmaceuticals, or high-end cosmetics [6] [1].
  • Regulatory Compliance: Its use in food is governed by 21CFR172.515 [4]. Be aware of regional regulations, as agencies like the FDA and EFSA closely monitor synthetic flavoring substances [5].
  • Ongoing Research Trends: The market is seeing a shift towards bio-based alternatives derived from renewable feedstocks like coconut oil, driven by demand for natural and sustainable ingredients [5].

References

octyl octanoate FEMA number 2811

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

Property Details
CAS Registry Number 2306-88-9 [1] [2] [3]
FEMA Number 2811 [1] [2] [3]
JECFA Number 177 [1] [3] [4]
Molecular Formula C₁₆H₃₂O₂ [2] [5] [6]
Molecular Weight 256.42 g/mol [5] [6]
Chemical Class Fatty alcohol ester [7]
Organoleptic & Physical Properties Value
Odor Description Faint, fatty, green tea-like; coconut, oily, fruity [2] [5] [6]
Taste Description Oily, fruity, sweet, mildly green [5] [6]
Physical State Colorless clear liquid [2] [8]
Boiling Point 306 - 307 °C @ 760 mmHg [2] [8] [5]
Melting Point -18 °C to -17 °C [2] [8] [5]
Refractive Index 1.435 @ 20 °C [2] [8] [6]
Specific Gravity 0.859 @ 25 °C [2] [8] [6]
Flash Point 283 °F (139.4 °C) [2] [8] [6]
LogP (o/w) ~7.09 [8] [6]
Water Solubility Practically insoluble (~0.06 mg/L @ 25°C) [2] [6]
Solubility in Alcohol Soluble [2] [8]

Applications and Safety

Regulatory and Safety Status

Octyl octanoate is approved for use as a flavoring agent or adjuvant in food [3]. Key regulatory and safety evaluations include:

  • FDA Status: Listed under 21 CFR 172.515 for direct addition to food as a synthetic flavoring substance [1] [3].
  • JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives has determined there is no safety concern at current levels of intake when used as a flavouring agent [4].
  • FEMA Status: Generally Recognized As Safe (GRAS) under the FEMA GRAS program [1] [3].
Use in Flavors and Fragrances
  • Flavor Applications: Used in citrus complexes and fruit imitation flavors like cherry, grape, pineapple, and plum. Typical use levels in finished products are very low, around 0.5 - 2 ppm [6].
  • Fragrance Applications: Incorporated for its pleasant, mild green tea-like scent. The recommended maximum use level in the fragrance concentrate is up to 6.0% [2].

Synthesis and Experimental Data

Synthesis Protocols

The search results cite two primary methods for the synthesis of this compound:

G A Octanoic Acid (Caprylic Acid) C Esterification (Catalyst & Heat) A->C B 1-Octanol B->C D This compound (Product) C->D

Diagram 1: The esterification reaction for synthesizing this compound.

  • Method 1: Acid-Catalyzed Esterification

    • Reaction: Esterification of octanoic acid with 1-octanol.
    • Catalyst: Hydrochloric acid (HCl) [5] [6].
    • Procedure: The reaction is carried out in the presence of the HCl catalyst. One study noted that this reaction proceeded more efficiently under microwave irradiation in glass vessels compared to silicon carbide vessels [5].
  • Method 2: Vapor-Phase Hydrogenation

    • Reactants: Vapors of octanoic acid and hydrogen.
    • Catalyst: Copper chromium oxide.
    • Condition: High temperature of 320°C [5] [6].
Analytical Characterization

The synthesized compound can be identified by its specific physical properties, which should match the values listed in the technical data table above (e.g., Refractive Index, Specific Gravity) [2] [8].

Research and Development Context

While this compound is well-established in food and fragrance, one study highlights its role in green chemistry and process optimization. Research into microwave-assisted synthesis demonstrates a focus on improving the efficiency and environmental footprint of its production [5].

References

Technical Overview of Octyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
CAS Registry Number 2306-88-9 [1] [2] [3]
Molecular Formula C₁₆H₃₂O₂ [1] [2] [3]
Average Molecular Weight 256.424 g/mol [1] [2]
Physical State Colorless clear liquid [1] [4]
Odor Description Coconut, oily, fruity [1] [4]
Melting Point -18.0 °C to -17.0 °C [1] [2]
Boiling Point 306.0 °C to 307.0 °C @ 760 mmHg [1] [2]
Flash Point 139.4 °C (283.0 °F) [1] [4]
LogP (o/w) 6.899 (estimated) [1] [2]
Water Solubility 0.060 mg/L @ 25 °C (estimated) [1] [2]
Specific Gravity 0.859 @ 25 °C [1] [4]
Refractive Index 1.435 @ 20 °C [1] [4]
Use Level in Fragrance Up to 6.0% [1]
Regulatory Status FEMA 2811 (Flavor & Extract Manufacturers Association) [1] [2]

Key Experimental Protocols

Synthesis via Lipase-Catalyzed Esterification

This enzymatic method provides a selective and efficient alternative to traditional chemical synthesis [5].

Protocol Step Detailed Description
Biocatalyst Screening & Prep Lipase from Rhizopus arrhizus, applied as lipase-bearing dead mycelia (LBDM), showed highest activity. The mycelia itself acts as the immobilization support [5].
Reaction Setup Incubate 250 I.U. of LBDM biocatalyst with 850 mM octanoic acid (acyl donor) and 750 mM octanol (substrate) in n-hexane [5].
Optimized Conditions Temperature: 35°C; Moisture Content: 3%; Agitation Speed: 150 RPM [5].
Analysis & Quantification Product analyzed by HPLC with a C-18 column. Mobile phase: 60:40 Methanol:Acetonitrile; Flow rate: 1.0 mL/min; Detection: λmax 210 nm. Quantification via calibration curve (2-200 ppm, R² 0.9967) [5].
Activity Calculation One acylation unit is defined as the amount of enzyme that synthesizes one micromole of octyl octanoate per minute (μmol L⁻¹ min⁻¹) under the given conditions [5].
Analytical Quantification via GC-MS

A sensitive method was developed for analyzing octanoate (a hydrolysis product of this compound) enrichment in plasma using stable isotope tracers [6].

Protocol Step Detailed Description
Sample Derivatization 100 μL of plasma is mixed with 200 μL of 3M acetyl chloride in isobutanol (derivatization agent) in a GC vial [6].
Incubation Samples are incubated at 90°C for 60 minutes to form the octanoate isobutyl ester [6].
Extraction After cooling, 250 μL of chloroform is added. The mixture is vortexed for 1 minute and centrifuged. The lower organic layer containing the derivative is used for analysis [6].
GC-MS Analysis Analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The less volatile isobutyl ester derivative reduces analyte loss and improves the Lower Limit of Quantification (LLOQ) to 0.43 μM [6].
Calibration A calibration curve is established using known enrichments of stable isotope-labeled octanoate to ensure precision and linearity (R² > 0.99) [6].

Pharmacological Research on 4-Octyl Itaconate

Note on Compound Distinction: 4-Octyl Itaconate (4-OI) is a distinct and pharmacologically active derivative of itaconic acid. It is not the same compound as the simple ester this compound, but is relevant due to its naming and significant research interest.

4-OI is a cell-permeable derivative of the endogenous immune metabolite itaconate. It exerts potent anti-inflammatory and anti-oxidant effects, showing therapeutic potential in models of sepsis and other inflammatory diseases [7] [8]. Its core mechanism involves alkylating cysteine residues on key proteins.

The following diagram illustrates the primary anti-inflammatory mechanisms of 4-OI in macrophages:

G 4-OI Entry 4-OI Entry Target1 Alkylation of GAPDH 4-OI Entry->Target1 Target2 Alkylation of KEAP1 4-OI Entry->Target2 Target3 Alkylation of STING 4-OI Entry->Target3 Effect1 Inhibits GAPDH Activity Target1->Effect1 Effect2 Activates Nrf2 Pathway Target2->Effect2 Effect3 Inhibits STING Signaling Target3->Effect3 Outcome1 Decreased Aerobic Glycolysis Effect1->Outcome1 Outcome2 Antioxidant Response Effect2->Outcome2 Outcome3 Reduced Type I IFN Response Effect3->Outcome3 Final Reduced Inflammation & Cytokine Production Outcome1->Final Outcome2->Final Outcome3->Final

Key Molecular Targets and Implications
  • GAPDH and Aerobic Glycolysis: 4-OI directly alkylates Cysteine 22 on the glycolytic enzyme GAPDH, inhibiting its activity [8]. This blocks the Warburg-like aerobic glycolysis that pro-inflammatory macrophages rely on, thereby reducing the production of inflammatory cytokines like IL-1β [8].
  • KEAP1/Nrf2 Axis: 4-OI alkylates KEAP1, leading to the activation of the transcription factor Nrf2. This initiates a powerful antioxidant response, protecting cells from oxidative stress [8].
  • STING Pathway: 4-OI alkylates Cysteine 91 on the immune adaptor protein STING, inhibiting its palmitoylation and activation [9]. This suppresses the production of type I interferons and pro-inflammatory cytokines, providing a mechanism for its beneficial effects in sepsis [7] [9].
  • Hub Genes in Sepsis: A network pharmacology study identified eight hub genes (MMP9, MMP2, SIRT1, PPARA, PTPRC, NOS3, TLR2, HSP90AA1) through which 4-OI may combat sepsis by regulating inflammatory imbalance, immunosuppression, and oxidative stress [7].

Conclusion

This compound serves as a safe fragrance agent, while its namesake, 4-octyl itaconate, is a promising therapeutic metabolite derivative. The experimental protocols for its synthesis and analysis, along with the elucidation of its multi-target anti-inflammatory mechanisms, provide a robust foundation for further scientific and drug development endeavors.

References

Comprehensive GC-MS Analysis of Octyl Octanoate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Octyl octanoate, also known as octyl caprylate, is an ester compound belonging to the class of fatty alcohol esters. [1] It is characterized by its low water solubility and high lipophilicity, making it a suitable candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). [1] This compound is of significant interest in various fields; for instance, it has been identified as the main component (30.0%) in the leaf oil of Ecballium elaterium, a plant studied for its strong allelopathic effects. [2] Furthermore, understanding the metabolic fate of its precursor, octanoate, is crucial in clinical research, particularly for investigating the metabolism of Medium-Chain Triglycerides (MCT) in patients with mitochondrial long-chain fatty acid oxidation disorders. [3] These applications demand robust, sensitive, and accurate analytical methods. The following notes and protocols provide detailed procedures for the analysis of this compound and related compounds using GC-MS, incorporating both direct analysis and a novel, highly sensitive derivatization technique for plasma samples.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing an effective GC-MS method. Key properties are summarized in the table below.

Table 1: Experimental Physicochemical Properties of this compound. [1]

Property Value Condition/Notes
Common Name This compound Also known as Capryl caprylate, FEMA 2811
CAS Registry Number 2306-88-9
Chemical Formula C₁₆H₃₂O₂
Average Molecular Weight 256.4241 g/mol
Melting Point -18.1 °C
Boiling Point 306.0 - 307.0 °C @ 760.00 mm Hg
Water Solubility 0.06 mg/L Estimated @ 25 °C
LogP (Partition Coefficient) 6.899 (est) Indicates high lipophilicity
DOT Language CCCCCCCCOC(=O)CCCCCCC

Instrumentation and General GC-MS Principles

GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds. The process involves two main stages [4]:

  • Gas Chromatography (GC): The sample is vaporized and separated into its components using a capillary column coated with a stationary phase. Separation is based on differences in the compounds' boiling points and polarity, with each compound eluting at a unique retention time.
  • Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented. The resulting ions are separated by their mass-to-charge (m/z) ratios in a mass analyzer (e.g., quadrupole or ion trap).

For this compound analysis, Single Quadrupole GC-MS operated in Full Scan mode is typically suitable for identification and library matching, while GC-MS/MS (Triple Quadrupole) operated in Selected Reaction Monitoring (SRM) mode is preferred for achieving the highest sensitivity and selectivity in quantitative applications, such as trace analysis in complex biological matrices. [4]

Protocol 1: Direct GC-MS Analysis of this compound in Natural Products

This protocol is adapted from phytochemical studies, such as the analysis of essential oils from Ecballium elaterium. [2]

Workflow

The following diagram outlines the major steps for sample preparation and analysis.

start Start: Plant Material hd Hydrodistillation start->hd Leaves/Fruits gcms GC-MS Analysis hd->gcms Essential Oil id Compound Identification gcms->id Chromatogram & Mass Spectrum end Identification Complete id->end

Materials and Reagents
  • Sample: Plant material (e.g., leaves or fruits of Ecballium elaterium).
  • Equipment: Hydrodistillation apparatus (e.g., Clevenger-type), GC-MS system.
  • GC Column: Standard non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).
Detailed Experimental Procedure
  • Essential Oil Extraction: Subject the dried and ground plant material to hydrodistillation for 3-4 hours using a Clevenger apparatus. Collect the essential oil layer, dry it over anhydrous sodium sulfate, and store at 4°C until analysis. [2]
  • Sample Preparation: Dilute the essential oil in a suitable volatile organic solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
  • GC-MS Instrumental Conditions:
    • Injection: Split/splitless injector; split ratio can be adjusted (e.g., 1:10 to 1:50).
    • Oven Program: Based on its properties, a starting temperature of 60°C to 80°C, ramping at 5-10°C/min to 280-300°C, with a final hold time of 5-10 minutes is a suitable starting point.
    • Carrier Gas: Helium, constant flow.
    • Ionization: Electron Impact (EI) at 70 eV.
    • Mass Scan Range: 40-500 m/z.
  • Identification: Identify this compound by comparing its retention time and mass spectral fragmentation pattern with those of an authentic standard. Confirm the identification by comparing the mass spectrum with commercial libraries (e.g., NIST/EPA/NIH Mass Spectral Library). The Kovats Retention Index for this compound has been predicted as 1753.9 (standard non-polar column) and 2050.6 (standard polar column), which can serve as an additional identification point. [1]

Protocol 2: Analysis of Octanoate Enrichment in Plasma via Derivatization and GC-MS

This protocol describes a highly sensitive and specific method for analyzing octanoate enrichment in human plasma using a stable isotope tracer and derivatization with isobutanol. It is particularly useful for metabolic studies involving MCT. [3]

Workflow

The sample preparation process for this sensitive method is outlined below.

p1 Plasma Sample (100 µL) p2 Add Derivatization Reagent: 200 µL 3M Acetyl Chloride in Isobutanol p1->p2 p3 Incubate: 90°C for 60 min p2->p3 p4 Cool to Room Temperature p3->p4 p5 Add 250 µL Chloroform & Vortex p4->p5 p6 Centrifuge p5->p6 p7 Analyze Organic (Lower) Layer by GC-MS p6->p7

Materials and Reagents
  • Plasma Samples: Obtained from subjects following a stable isotope protocol (e.g., oral administration of glyceryl tri[1,2,3,4-¹³C₄]octanoate).
  • Reagents: Isobutanol (EMSURE grade), acetyl chloride, chloroform (SupraSolv grade), hexane.
  • Standards: Unlabeled octanoate, glyceryl tri[1,2,3,4-¹³C₄]octanoate (as a tracer).
  • Glassware: All glassware must be meticulously rinsed with chloroform and baked at 80°C for at least 2 hours to prevent contamination from ambient octanoate. [3]
Detailed Experimental Procedure
5.3.1 Derivatization Protocol (Isobutylation)
  • Reagent Preparation: Slowly add acetyl chloride to isobutanol under stirring to prepare a 3 mol/L solution (0.213:1 v/v). Caution: This reaction is exothermic; cooling the reagents prior to mixing is advised. Prepare this reagent fresh for every experiment. [3]
  • Derivatization: In a GC vial, mix 100 µL of plasma, control sample, or calibration standard with 200 µL of the freshly prepared acetyl chloride/isobutanol reagent. [3]
  • Incubation: Incubate the mixture at 90°C for 60 minutes. [3]
  • Extraction: After cooling to room temperature, add 250 µL of chloroform to the vial. Vortex the mixture for 1 minute and then centrifuge. The lower organic layer containing the derivatized this compound (as octanoate isobutyl ester) is used for GC-MS analysis. [3]
5.3.2 GC-MS Analysis of Derivatized Samples
  • Calibration Curve: Prepare a calibration curve by spiking a fixed amount of unlabeled octanoate (e.g., 64 nmol/mL) with varying amounts of the extracted ¹³C₄-labeled octanoate tracer to create standards with known Tracer-Tracee Ratio (TTR%). [3]
  • Instrumental Conditions: The specific GC-MS conditions should be optimized. However, the method typically uses:
    • MS Mode: Selected Ion Monitoring (SIM) for higher sensitivity.
    • Ions Monitored: The base ions for the unlabeled and labeled octanoate isobutyl esters are monitored. The lower limit of quantification (LLOQ) for this method is 0.43 µM, which is about twenty times more sensitive than traditional methyl esterification methods. [3]
  • Quantification: The peak area ratio of labeled to unlabeled octanoate (experimental TTR) is calculated. This ratio is plotted against the known TTR% of the calibration standards, and the resulting linear regression is used to correct the experimental results of the actual plasma samples. [3]
Method Validation Data

The presented method has been rigorously validated, yielding the following performance characteristics. [3]

Table 2: Validation Parameters for the GC-MS Analysis of Octanoate Enrichment in Plasma. [3]

Validation Parameter Result Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.43 µM
Linearity (R²) > 0.99
Intraday Precision (Coefficient of Variation) < 9.1%
Interday Precision (Coefficient of Variation) < 9.3%
Key Advantage vs. Methyl Esterification ~20x lower LLOQ, minimized contamination risk

Troubleshooting and Best Practices

  • Contamination: Octanoate is a common compound. To avoid contamination, use dedicated, clean glassware and high-purity solvents. The isobutylation protocol's direct derivatization in plasma significantly reduces this risk. [3]
  • Column Selection: For underivatized this compound, a standard non-polar column (e.g., 100% dimethyl polysiloxane or 5% diphenyl/95% dimethyl polysiloxane) is recommended. Ensure the column is inert and has low bleed to prevent background interference. [4]
  • Sensitivity Issues: If analyzing trace levels of octanoate in plasma, the isobutylation protocol is strongly recommended over direct analysis or methyl esterification. For complex matrices, using a GC-MS/MS system in SRM mode can further enhance sensitivity and selectivity. [3] [4]

Conclusion

GC-MS is a versatile and powerful technique for the analysis of this compound. The choice of method depends on the application: direct GC-MS analysis is sufficient for identifying and quantifying the compound in essential oils or other concentrated samples, while the highly sensitive isobutylation derivatization method is essential for accurate metabolic tracer studies in plasma. The protocols detailed herein provide researchers with robust methodologies to address both scenarios effectively.

References

Comprehensive Application Notes and Protocols for the Enzymatic Synthesis of Octyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Octyl octanoate is a flavor and fragrance ester valued for its pleasant odor of green tea and mildly sweet, fruity taste, with applications in the food, pharmaceutical, and cosmetic industries [1]. Traditional chemical synthesis requires high temperatures and strong acid catalysts, which can lead to safety hazards, undesirable side products, and energy inefficiency [1]. Enzymatic synthesis using lipases offers a superior alternative, providing high selectivity, milder reaction conditions, and an environmentally friendly profile [1] [2].

This esterification reaction proceeds through a biocatalytic mechanism where lipase activates the carboxyl group of octanoic acid, facilitating nucleophilic attack by n-octanol to form this compound and water [1] [3]. The use of immobilized lipases is particularly advantageous, allowing for easy catalyst recovery and reuse [3].

Optimization of Reaction Parameters

Optimization is crucial for achieving high conversion yields. The table below summarizes key parameters and their optimal ranges based on experimental data.

Table 1: Key Optimization Parameters for this compound Synthesis

Parameter Optimal Range or Value Impact on Reaction
Biocatalyst Lipase from Rhizopus arrhizus (dead mycelia) or Candida antarctica (Novozym 435) R. arrhizus showed the highest reported acylation activity (147 µM L⁻¹ min⁻¹) [1] [4].
Temperature 35-40 °C Balances reaction rate and enzyme stability [1] [2].
Molar Ratio (Acid:Alcohol) ~1:1.1 (e.g., 750 mM Octanol : 850 mM Octanoic Acid) A slight excess of the acylating agent (acid) can drive the reaction towards ester formation [1].
Enzyme Loading 250 I.U. (or ~5% w/w of substrates) Sufficient catalyst to achieve high conversion rates [1].
Agitation Speed 150-200 RPM Minimizes external mass transfer limitations [1] [2].
Moisture Level ~3% (in solvent-free systems) A small amount of water is crucial for maintaining the enzyme's active conformation [1].
Reaction Medium Solvent-free system or n-hexane Solvent-free systems increase volumetric productivity and are greener [3].

A significant development in optimizing solvent-free systems is the Substrate-Enzyme Relation (SER), a simple mathematical tool that correlates the mass of reagents and immobilized lipase. The SER is calculated as follows [3]: SER = (m_alcohol - m_acid) / m_biocatalyst where m represents mass. Studies have validated that high conversion yields (>90%) are often achieved at intermediate positive SER values, typically between 0 and 65 [3]. For mid-chain esters like this compound, an SER range of 4 to 9 has been shown to produce 96-99% conversion [3].

Detailed Experimental Protocols

Protocol 1: Standard Synthesis with Free or Immobilized Lipase

This protocol is adapted from methods used to evaluate lipase acylation activity [1] [5].

  • Reaction Setup: In a Teflon-stoppered 100 mL conical flask, prepare a 60 mL reaction mixture containing 750 mM n-octanol and 850 mM octanoic acid in n-hexane.
  • Biocatalyst Addition: Add 1.0 gram of the lipase-based biocatalyst (e.g., free or immobilized Rhizopus arrhizus lipase) to the reaction mixture.
  • Incubation: Incubate the flask at 35°C in an orbital shaker set to 150 RPM for a predetermined period (e.g., 24 hours).
  • Sampling and Analysis: Withdraw samples at regular intervals. Analyze the product concentration by HPLC using a C-18 column, a mobile phase of methanol:acetonitrile (60:40) at a flow rate of 1.0 mL min⁻¹, and a DAD detector set to λmax 210 nm. Quantify this compound using a pre-established calibration curve [1] [5].
Protocol 2: Synthesis in a Solvent-Free System Using SER

This protocol leverages the SER tool for efficient optimization in a greener, solvent-free medium [3].

  • Calculate Masses: Determine the masses of octanol, octanoic acid, and biocatalyst (e.g., Novozym 435) needed to achieve a target SER value within the 4-9 range for mid-chain esters.
  • Reaction Setup: Combine the substrates directly in a reactor without adding any solvent.
  • Water Removal: Employ a method to remove the co-product water, such as using molecular sieves (e.g., 5Å) or applying a mild vacuum, to shift the equilibrium towards synthesis.
  • Initiate Reaction: Add the calculated mass of immobilized lipase to the reactor.
  • Process Control: Maintain the reaction at 40°C with constant agitation at 200 RPM.
  • Monitoring: Monitor reaction conversion over time using analytical methods like GC or HPLC.

Workflow and Data Visualization

The following diagram illustrates the logical workflow for the enzymatic synthesis and optimization of this compound.

Start Start: Plan Synthesis CatSelect Select Biocatalyst Start->CatSelect ParamOpt Optimize Parameters CatSelect->ParamOpt SERCalc Calculate SER ParamOpt->SERCalc For Solvent-Free Protocol Execute Protocol ParamOpt->Protocol SERCalc->Protocol Analysis Analyze Product Protocol->Analysis End End: Obtain Ester Analysis->End

Conclusion

Enzymatic synthesis is a viable and efficient method for producing this compound. Using immobilized lipases like those from Rhizopus arrhizus or Candida antarctica in optimized conditions—including temperature, molar ratio, and moisture content—enables high-yield production. The SER tool is particularly valuable for rapidly determining efficient conditions in solvent-free systems, reducing the number of experiments needed. These protocols provide researchers with a robust foundation for producing this ester in a selective, safe, and sustainable manner.

References

Comprehensive Application Notes and Protocols: Rhizopus arrhizus Lipase as Biocatalyst for Octanoate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enzymatic esterification has emerged as a sustainable alternative to conventional chemical synthesis in pharmaceutical and food industries, offering regioselective catalysis under mild conditions while avoiding the formation of toxic by-products. Among various biocatalysts, Rhizopus arrhizus lipase has demonstrated exceptional catalytic efficiency in the synthesis of octanoate esters, which are valuable compounds in fragrance, flavor, and pharmaceutical applications. These esters occur naturally in various foods including apples, bananas, grapes, and strawberries, and serve as important recruitment pheromones in certain insect species. [1] Traditional chemical synthesis of octyl octanoate requires extreme conditions (temperatures at or above 320°C) and strong acid catalysts, which jeopardize product safety and selectivity due to potential acyl migration and autoxidation issues. [1] In contrast, lipase-mediated synthesis provides excellent regioselectivity and enantioselectivity, directing reactions specifically toward desired products with minimal side reactions. [1] These Application Notes provide detailed protocols and optimization strategies for implementing R. arrhizus lipase as an efficient biocatalyst in octanoate ester synthesis, supported by comprehensive experimental data and practical methodologies for researchers and development professionals.

Lipase Screening and Selection

Comparative Performance of Lipase Biocatalysts

The initial selection of an appropriate lipase source is critical for optimizing octanoate synthesis efficiency. Screening of various lipase origins revealed significant differences in catalytic performance when applied to octanoate ester production. Rhizopus arrhizus lipase, particularly when applied as lipase-bearing dead mycelia, demonstrated superior performance compared to other microbial lipases. [1]

Table 1: Comparative Performance of Lipase Biocatalysts in Octanoate Synthesis

Lipase Origin Immobilization Support/Technique Protein Load (mg/g support) Lipolytic Activity (IU/g) Acylation Activity (μmol L⁻¹ min⁻¹)
Rhizopus arrhizus Free (no immobilization) NA 6950 0
Rhizopus arrhizus O-Propargyl dextrans 6.8 248 35
Rhizopus arrhizus O-Pentynyl dextrans 6.4 221 27
Rhizopus arrhizus Celite-535 5.6 212 2
Rhizopus arrhizus Polyethylene (adsorption + crosslinking) 3.5 137 18
Rhizopus arrhizus Calcium alginate (gel entrapment) 8.0 169 22
Aspergillus niger Free (no immobilization) NA Not reported 0
Candida rugosa Commercial preparation Not reported Not reported Not reported
Candida antarctica (Novozym-435) Macroporous acrylic resin Not reported Not reported Not reported

The remarkable performance of R. arrhizus lipase is attributed to its intrinsic catalytic versatility and structural adaptability in both aqueous and non-aqueous environments. The lipase-bearing dead mycelia format provides a natural immobilization matrix that preserves enzyme conformation and facilitates interfacial activation at the substrate-enzyme boundary. [1] This configuration eliminates the need for complex immobilization procedures while maintaining excellent operational stability and reusability potential. When compared to commercial preparations such as Novozym-435 (Candida antarctica lipase B), R. arrhizus offers a cost-effective alternative without compromising catalytic efficiency, particularly valuable for large-scale industrial applications. [1]

Immobilization Techniques and Supports

Immobilization Method Efficiency

Enzyme immobilization represents a crucial step in biocatalyst engineering, significantly influencing operational stability, reusability potential, and catalytic performance in organic synthesis environments. Various immobilization techniques and support matrices have been evaluated for R. arrhizus lipase, each offering distinct advantages for specific application requirements.

Table 2: Efficiency of Immobilization Techniques for R. arrhizus Lipase

Immobilization Technique Support Material Key Characteristics Protein Loading Efficiency Recommended Application
Physical Adsorption O-Propargyl dextrans (PgD) Hydrophilic backbone with hydrophobic -CH₂-CCH residues; terminal acetylenic groups as H-bond donors/acceptors High (6.8 mg/g) Synthesis of pheromones and flavor esters
Physical Adsorption O-Pentynyl dextrans (PyD) Similar to PgD with modified hydrophobic-hydrophilic balance High (6.4 mg/g) Continuous flow systems
Physical Adsorption Celite-535 Inexpensive, high surface area, simple procedure Moderate (5.6 mg/g) Batch reactions with moderate polarity substrates
Covalent Binding Polyethylene + crosslinking Stable enzyme attachment, reduced leakage Low to moderate (3.5 mg/g) Systems requiring extreme operational stability
Gel Entrapment Calcium alginate Mild conditions, uniform enzyme distribution High (8.0 mg/g) Aqueous-organic biphasic systems

The immobilization support profoundly affects the catalytic behavior of R. arrhizus lipase by modifying enzyme orientation, accessibility of active sites, and micro-environmental conditions. O-Propargyl dextrans (PgD) and O-pentynyl dextrans (PyD) have demonstrated exceptional compatibility with R. arrhizus lipase, primarily due to their tunable hydrophobicity that can be optimized through adjustment of the degree of substitution (DS = average number of substituted OH/glucosyl unit, max = 3). [2] The terminal acetylenic groups in these dextran derivatives act as both hydrogen bonding donors and acceptors, facilitating multiple weak cooperative interactions that enhance enzyme adsorption and stability. [2]

Reaction Optimization and Parameters

Solvent-Free System Optimization

Solvent-free systems (SFS) represent an increasingly popular approach for enzymatic esterification, offering enhanced volumetric productivity, simplified downstream processing, and alignment with green chemistry principles. In SFS, the reaction medium consists exclusively of substrates, creating a dynamic environment where hydrophobicity increases progressively as the ester product forms. [3] The Substrate-Enzyme Relation (SER) has been developed as a simple mathematical tool to correlate the mass of reagents and immobilized lipases:

SER = (mass of alcohol - mass of acid) / mass of biocatalyst [3]

Validation across numerous solvent-free enzymatic esterifications has demonstrated that high conversions (typically >80%) are consistently associated with intermediate SER values between 0 and 65. [3] For mid-chain esters like this compound, optimal performance occurs at SER values of 4-9, achieving remarkable conversions of 96-99%. [3]

Key Reaction Parameters

Several critical parameters must be optimized to maximize octanoate synthesis efficiency using R. arrhizus lipase:

  • Temperature: Optimal activity observed at 35°C, balancing reaction kinetics with enzyme stability. Higher temperatures may accelerate reaction rates but risk enzyme denaturation. [1]

  • Moisture Level: Carefully controlled at 3% (w/w) to maintain essential hydration shell around enzyme molecules while minimizing competing hydrolysis reactions. [1]

  • Agitation Speed: Moderate shaking at 150 RPM ensures adequate substrate mixing and mass transfer without causing shear-induced enzyme deactivation. [1]

  • Enzyme Loading: 250 I.U. per reaction system provides sufficient catalytic sites for efficient conversion without excessive mass transfer limitations. [1]

  • Substrate Ratio: Equimolar ratios of octanoic acid and alcohol (750 mM:750 mM) or slight alcohol excess (750 mM:850 mM) drive equilibrium toward ester formation. [1]

For short-chain acids and alcohols that exhibit stronger inhibition effects, higher SER values (20-36) are recommended, achieved through significant molar excess of alcohol to counteract inhibition while maintaining adequate enzyme hydration. [3] Conversely, long-chain substrates perform optimally at SER values close to zero, enabled by their reduced inhibition potential and the ability to implement more efficient water removal strategies. [3]

Kinetic Mechanism and Modeling

Ping-Pong Bi-Bi Kinetic Model

The esterification reaction catalyzed by R. arrhizus lipase follows a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate and release of the first product (water) before binding of the second substrate (alcohol). This mechanism is characterized by substrate inhibition effects from both acid and alcohol substrates, which form dead-end complexes with the enzyme, reducing catalytic efficiency at elevated concentrations. [4]

The following diagram illustrates the reaction mechanism and reaction setup for enzymatic esterification:

G E Enzyme (E) EA Enzyme-Acid Complex F Acyl-Enzyme Intermediate EA->F Acylation P1 Water (P₁) F->P1 Release FAB Enzyme-Ester Complex P2 Ester (P₂) FAB->P2 Esterification P2->E Enzyme Regeneration A Acid (A) A->EA Binding EI2 Enzyme-Acid Inhibited Complex A->EI2 Inhibition B Alcohol (B) B->FAB Binding EI1 Enzyme-Alcohol Inhibited Complex B->EI1 Inhibition

The kinetic behavior can be mathematically described by the following rate equation that accounts for the Ping-Pong mechanism with substrate inhibition:

[ v = \frac{V_{max} \times [A] \times [B]}{K_{m,B}[A] + K_{m,A}[B] + [A][B] + \frac{K_{m,A} \times [B]^2}{K_{i,B}} + \frac{K_{m,B} \times [A]^2}{K_{i,A}}} ]

Where (V_{max}) represents the maximum reaction rate, (K_{m,A}) and (K_{m,B}) are Michaelis constants for acid and alcohol respectively, and (K_{i,A}) and (K_{i,B}) represent inhibition constants for acid and alcohol. [4]

Experimental Protocols

Lipase Immobilization on O-Propargyl Dextrans

Principle: This protocol describes the immobilization of R. arrhizus lipase on O-propargyl dextrans (PgD) through physical adsorption, leveraging the balanced hydrophobic-hydrophilic properties of PgD to enhance enzyme stability and catalytic performance in organic media. [2]

Materials:

  • R. arrhizus lipase (crude preparation, 10 U/mg)
  • O-propargyl dextrans (PgD, Mw = 500 kDa, degree of substitution 2.1)
  • Sodium phosphate buffer (100 mM, pH 7.0)
  • Geraniol (purity ≥98%)
  • Octanoic acid (purity ≥99%)
  • n-Hexane (HPLC grade)

Procedure:

  • Prepare O-propargyl dextrans by etherification of dextrans with propargyl halides as previously described. [2]
  • Dissolve 1.0 g PgD in 50 mL sodium phosphate buffer (100 mM, pH 7.0) under gentle stirring.
  • Add 500 mg crude R. arrhizus lipase to the PgD solution.
  • Incubate the mixture at 25°C for 4 hours with continuous mild agitation (100 RPM).
  • Recover the immobilized lipase by centrifugation at 5,000 × g for 10 minutes.
  • Wash the precipitate three times with sodium phosphate buffer to remove unbound enzyme.
  • Lyophilize the immobilized lipase preparation for 24 hours.
  • Store the dried biocatalyst at 4°C in sealed containers until use.

Quality Control:

  • Determine protein loading efficiency using Bradford assay with bovine serum albumin as standard. [1]
  • Measure hydrolytic activity using olive oil emulsion method. [1]
  • Expected protein load: 6.8 mg/g support with lipolytic activity of 248 IU/g. [1]
Enzymatic Synthesis of this compound in Solvent-Free System

Principle: This protocol describes the synthesis of this compound using immobilized R. arrhizus lipase in a solvent-free system, optimizing conversion yield through controlled reaction parameters and water removal. [1] [3]

Materials:

  • Immobilized R. arrhizus lipase on PgD (250 I.U.)
  • n-Octanol (750 mM, purity ≥99%)
  • Octanoic acid (850 mM, purity ≥99%)
  • Molecular sieves (3 Å, activated)
  • n-Hexane (HPLC grade for extraction)

Procedure:

  • Combine n-octanol (750 mM) and octanoic acid (850 mM) in a teflon-stoppered 100 mL conical flask.
  • Add 250 I.U. of immobilized R. arrhizus lipase (approximately 1.0 g of PgD-immobilized preparation).
  • Incorporate activated molecular sieves (10% w/w of total substrate mass) to control water activity.
  • Incubate the reaction mixture at 35°C with orbital shaking at 150 RPM for 24 hours.
  • Monitor reaction progress by HPLC sampling at regular intervals (2, 4, 8, 12, and 24 hours).
  • Terminate the reaction by removing the enzyme via filtration.
  • Separate the ester product from unreacted substrates by liquid-liquid extraction with n-hexane.
  • Purify the this compound through vacuum distillation.

Analytical Method:

  • Employ HPLC system equipped with C-18 column (150 mm × 4.6 mm) and DAD detector.
  • Use mobile phase: methanol:acetonitrile (60:40) at flow rate of 1.0 mL min⁻¹.
  • Detect this compound at λmax 210 nm using calibration curve (2-200 ppm; R² 0.9967). [1]
  • Calculate conversion yield based on peak areas relative to authentic standards.

Expected Outcomes:

  • Conversion yield: ≥70% under optimized conditions
  • Acylation activity: >147 μM L⁻¹ min⁻¹
  • Product purity: ≥95% after purification

Applications and Industrial Relevance

Octanoate esters synthesized using R. arrhizus lipase find diverse applications across multiple industries. In the food and beverage sector, these esters function as natural flavor compounds with pleasant aromas reminiscent of green tea and mildly sweet fruits. [1] The pharmaceutical industry utilizes octanoate esters as intermediate building blocks and formulation components. The global market for esters was valued at approximately $94.19 billion in 2023, with projections to reach $159.36 billion by 2033, reflecting growing demand across these sectors. [5]

R. arrhizus lipase demonstrates exceptional versatility in synthesizing various octanoate esters beyond this compound. The biocatalyst has proven highly effective in producing geranyl octanoate, a principal component of click beetle pheromone formulations used in agricultural pest management. [2] This application highlights the enzyme's ability to maintain isomeric purity in sensitive compounds where conventional chemical synthesis would result in problematic isomerization. The absolute isomeric purity achieved through lipase-catalyzed esterification ensures biological activity in pheromone applications, where isomeric impurities can significantly reduce efficacy. [2]

The implementation of R. arrhizus lipase in industrial processes offers substantial economic and environmental advantages over conventional chemical catalysts. The enzyme's high specificity reduces downstream purification costs, while its operation under mild temperature and pressure conditions decreases energy consumption. Additionally, the immobilization protocols enable multiple reusability cycles (typically 8-12 cycles with <20% activity loss), significantly reducing biocatalyst consumption per unit product. [1] These factors collectively contribute to a more sustainable manufacturing profile aligned with green chemistry principles.

Conclusion

Rhizopus arrhizus lipase represents a robust and efficient biocatalyst for octanoate ester synthesis, offering significant advantages over conventional chemical methods. The implementation of appropriate immobilization techniques, particularly on modified dextrans such as O-propargyl dextrans, enhances enzyme stability and catalytic performance while enabling efficient catalyst recovery and reuse. Optimization of reaction parameters using the SER mathematical tool provides a rational framework for maximizing conversion yields in solvent-free systems. The detailed protocols presented in these Application Notes provide researchers and development professionals with comprehensive methodologies for implementing R. arrhizus lipase in both laboratory and industrial settings, supporting the growing demand for sustainable biocatalytic processes in pharmaceutical, flavor, and fragrance applications.

References

Application Notes and Protocols: Transesterification with Isobutanol for Octanoate Derivatization in Analytical Science

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Transesterification is a fundamental chemical process that involves the exchange of organic functional groups between an ester and an alcohol, catalyzed by either acidic or basic conditions. [1] In analytical chemistry, this reaction has been adapted as a powerful derivatization strategy to enhance the detection and quantification of fatty acids and their esters. The specific application of transesterification using isobutanol for octanoate analysis represents a significant advancement in clinical and pharmaceutical research, particularly for metabolic studies involving medium-chain triglycerides (MCTs). [2]

The principle behind this method involves the reaction of octanoate-containing compounds with isobutanol in the presence of an acid catalyst, resulting in the formation of octanoate isobutyl esters. This derivatization serves multiple purposes: it reduces the volatility of the analytes, improves their chromatographic behavior, and enhances mass spectrometric detection sensitivity. [2] From a clinical perspective, this methodology is particularly valuable for investigating the metabolic fate of MCTs in patients with disorders of mitochondrial long-chain fatty acid oxidation, who rely on medium-chain fatty acids as an alternative energy source since these compounds can passively diffuse through mitochondrial membranes without requiring specialized enzymes. [2]

The mechanistic pathway of acid-catalyzed transesterification follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. Subsequently, the alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer steps before eliminating the original alkoxy group, resulting in the new ester product. [3]

Experimental Materials

Chemicals and Reagents
  • Isobutanol (EMSURE grade or equivalent high-purity solvent) [2]
  • Acetyl chloride (for acid catalysis) [2]
  • Chloroform (SupraSolv grade or equivalent) [2]
  • n-Hexane (suitable for residue analysis) [2]
  • Octanoate standard (for calibration and quality control) [2]
  • Deuterated internal standards (e.g., d31-C16:0 for quantification) [4]
  • Glyceryl tri[1,2,3,4-13C4]octanoate (stable isotope-labeled standard for tracer studies) [2]
Equipment and Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS) system with electron impact ionization source [2]
  • GC column: Medium-polarity stationary phase (e.g., 30-60 m length, 0.25-0.32 mm internal diameter, 0.25 μm film thickness) [4]
  • Analytical balance (accuracy ±0.0001 g) [2]
  • Temperature-controlled heating block or water bath (capable of maintaining 90°C ± 2°C) [2]
  • Centrifuge (capable of 2500g) [2]
  • Vortex mixer [2]
  • Gas-tight GC vials and crimper [2]
  • Nitrogen evaporation system (for gentle solvent concentration) [2]

Derivatization Protocol

Safety Considerations
  • Perform all acid-catalyzed reactions in a fume hood due to the corrosive nature of acetyl chloride and potential evolution of HCl gas. [2]
  • Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat.
  • Acetyl chloride addition to isobutanol is highly exothermic; cool reagents prior to mixing and add acetyl chloride slowly while stirring. [2]
Sample Preparation
  • Plasma Sample Preparation:

    • Transfer 100 μL of plasma sample to a glass GC vial.
    • For calibration standards, add known amounts of octanoate standard to blank plasma or matrix.
    • Add appropriate internal standard (e.g., 50 μL of 1.0 μg/mL d31-hexadecenoic acid in hexane). [4]
  • Quality Control Preparation:

    • Prepare pooled plasma samples spiked with octanoate at low and high concentrations.
    • Spike with labeled and unlabeled octanoate to achieve enrichments of 4-11% TTR%. [2]
    • Carefully dry spiking solutions under gentle nitrogen flow before adding pool plasma to ensure homogeneous control samples. [2]
  • Glassware Preparation:

    • Thoroughly rinse all glassware with chloroform.
    • Bake glassware for at least 2 hours at 80°C to prevent contamination from environmental octanoate. [2]
Derivatization Procedure
  • Reagent Preparation:

    • Prepare fresh derivatization reagent by slowly adding acetyl chloride to isobutanol (0.213:1 v/v) to achieve a final concentration of 3 mol/L. [2]
    • Cool reagents prior to mixing if necessary to manage exothermic reaction.
  • Derivatization Reaction:

    • Add 200 μL of freshly prepared acetyl chloride/isobutanol reagent to each 100 μL plasma sample in GC vials. [2]
    • Securely cap vials and vortex mix for 30 seconds to ensure complete mixing.
    • Incubate samples at 90°C for 60 minutes in a heating block or water bath. [2]
    • After incubation, cool samples to room temperature before proceeding.
  • Extraction and Preparation for Analysis:

    • Add 250 μL chloroform to each cooled sample.
    • Vortex mix for 1 minute to ensure complete extraction. [2]
    • Centrifuge samples at 2500g for 10 minutes to separate phases. [2]
    • Transfer the lower organic layer to a clean GC vial using a glass syringe.
    • If necessary, concentrate samples under a gentle stream of nitrogen.
    • Samples are now ready for GC-MS analysis.

The following workflow diagram illustrates the complete derivatization procedure:

G plasma Plasma Sample (100 μL) iso Internal Standard Addition plasma->iso Step 1 reagent Derivatization Reagent Acetyl Chloride/Isobutanol iso->reagent mix Vortex Mix (30 seconds) reagent->mix incubate Incubate at 90°C (60 minutes) mix->incubate cool Cool to Room Temperature incubate->cool chloroform Add Chloroform (250 μL) cool->chloroform extract Vortex Mix & Extract (1 minute) chloroform->extract centrifuge Centrifuge (2500g, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer gcms GC-MS Analysis transfer->gcms Step 10

GC-MS Analysis

Instrument Parameters

Table 1: GC-MS Instrumental Parameters for Octanoate Isobutyl Ester Analysis

Parameter Specification Notes
Injection Mode Split or splitless Splitless recommended for maximum sensitivity [2]
Injection Volume 1-2 μL
Injection Temperature 250°C
Carrier Gas Helium Constant flow mode recommended
Column Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 60°C (hold 1 min) Total run time ~20-30 min [4]
Ramp 1: 10°C/min to 180°C
Ramp 2: 5°C/min to 240°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) 70 eV [4]
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) MRM recommended for enhanced specificity [4]
Data Processing and Quantification
  • Peak Identification: Identify octanoate isobutyl ester peaks by comparison with certified reference standards and retention time. [2]
  • Isotope Differentiation: When using deuterated methanol (CD3OD) for derivatization, utilize the +3 m/z mass shift and slight retention time difference (ΔRt ≈ 0.03 min) to differentiate between endogenous and derivatized compounds. [4]
  • Quantification Approach: Use internal standard method with deuterated analogs for precise quantification. [2] [4]
  • Enrichment Calculation: For stable isotope studies, calculate tracer-tracee ratios (TTR%) using peak area ratios of labeled to unlabeled octanoate isobutyl esters. [2]

Method Validation

Performance Characteristics

Table 2: Method Validation Parameters for Octanoate Isobutyl Ester Analysis

Validation Parameter Performance Value Experimental Conditions
Lower Limit of Quantification (LLOQ) 0.43 μM ~20x improvement over methyl esterification [2]
Intra-day Precision (CV) < 9.1% Across calibration range [2]
Inter-day Precision (CV) < 9.3% Across calibration range [2]
Linearity (R²) > 0.99 Calibration range: 0.43 μM to 83.0 TTR% [2]
Extraction Efficiency High Direct derivatization in plasma minimizes losses [2]
Specificity High MRM mode with retention time matching [4]
Advantages Over Conventional Methods

The isobutanol transesterification method presents significant advantages over conventional methyl esterification approaches:

  • Enhanced Sensitivity: The LLOQ of 0.43 μM represents approximately a 20-fold improvement compared to the gold-standard methyl esterification method for fatty acid analysis. [2]
  • Reduced Contamination Risk: Direct derivatization in plasma minimizes sample transfer steps and reduces the risk of contamination from environmental octanoate sources. [2]
  • Improved Accuracy: Elimination of extraction and transfer steps reduces analyte losses and improves quantitative accuracy. [2]
  • Reduced Volatility: Isobutyl esters are less volatile than methyl esters, minimizing analyte loss during sample preparation and analysis. [2]

Applications and Implementation

Clinical Applications

This methodology has been successfully applied to investigate the metabolic utilization of dietary medium-chain triglycerides under different nutritional regimes. [2] Specifically, the protocol enables:

  • Stable Isotope Tracer Studies: Monitoring the metabolic fate of orally administered glyceryl tri[1,2,3,4-13C4]octanoate in clinical studies. [2]
  • Metabolic Disorder Research: Investigating MCT metabolism in patients with mitochondrial long-chain fatty acid oxidation disorders. [2]
  • Nutrient Interaction Studies: Assessing the influence of co-administered nutrients (protein, carbohydrates) on MCT metabolism. [2]
  • Oxidation vs. Elongation Studies: Determining the relative direction of MCT metabolism toward oxidation or elongation pathways. [2]
Troubleshooting and Optimization
  • Low Sensitivity: Ensure fresh derivatization reagent is used for each experiment. Check GC injector liner and column condition. Confirm proper ion source cleaning. [2]
  • Poor Precision: Implement consistent and thorough mixing after reagent addition. Ensure exact incubation timing and temperature control. Verify internal standard addition accuracy. [2]
  • Chromatographic Issues: Check for peak tailing which may indicate active sites in GC system. Evaluate column choice if co-elution occurs—medium-polarity columns generally provide optimal separation. [4]
  • High Background: Implement rigorous glassware cleaning protocol. Include procedural blanks to identify contamination sources. [2]

The following diagram illustrates the key decision points in method optimization and troubleshooting:

G start Method Performance Issue Identified sensitivity Low Sensitivity start->sensitivity Evaluate precision Poor Precision start->precision chrom Chromatographic Issues start->chrom background High Background start->background sens1 Prepare Fresh Derivatization Reagent sensitivity->sens1 Step 1 sens2 Check GC Injector Liner and Column sensitivity->sens2 Step 2 sens3 Confirm Ion Source Cleanliness sensitivity->sens3 Step 3 pre1 Ensure Consistent Mixing Protocol precision->pre1 Step 1 pre2 Verify Temperature Control precision->pre2 Step 2 pre3 Check Internal Standard Addition Accuracy precision->pre3 Step 3 chrom1 Check for Active Sites in GC System chrom->chrom1 Step 1 chrom2 Evaluate Column Polarity chrom->chrom2 Step 2 chrom3 Adjust Temperature Program chrom->chrom3 Step 3 back1 Implement Rigorous Glassware Cleaning background->back1 Step 1 back2 Include Procedural Blanks background->back2 Step 2 back3 Identify Contamination Sources background->back3 Step 3 resolve Issue Resolved sens1->resolve sens2->resolve sens3->resolve pre1->resolve pre2->resolve pre3->resolve chrom1->resolve chrom2->resolve chrom3->resolve back1->resolve back2->resolve back3->resolve

Conclusion

The transesterification protocol using isobutanol for octanoate derivatization represents a robust analytical method with demonstrated superiority over conventional methyl esterification approaches. Its enhanced sensitivity, reduced contamination risk, and improved reproducibility make it particularly valuable for clinical research applications involving medium-chain fatty acid metabolism. The method's validation across key performance parameters ensures reliable implementation in pharmaceutical and clinical research settings, providing researchers with a powerful tool for investigating lipid metabolism in health and disease.

References

octyl octanoate as flavoring agent food

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory & Chemical Profile

Property Description
CAS Registry Number 2306-88-9 [1] [2]
Other Common Names Octyl Caprylate, Octyl Octylate [1] [2]
Regulatory Status (USA) Approved for use as a flavoring agent under 21 CFR 172.515 [1].
FEMA Number 2811 (GRAS) [3] [1]
JECFA Number 177 [3] [1]
Reported Flavor Profile Fruity [3]
Chemical Formula C₁₆H₃₂O₂ [2]

Applications & Market Context

Aspect Details
Technical Effect Used as a flavoring agent or adjuvant [1].
Reported Food Applications Utilized in flavor preparations for confections, bakery products, dairy items, desserts, and beverages to impart a mild, fruity taste [4].
Functional Properties Acts as a flavor carrier and enhancer; valued for its chemical stability, which helps maintain flavor longevity, and good blending capability with other ingredients [4].
Market Trend Growing demand in the food & beverage sector for creating exotic and tropical fruit flavors, driven by consumer interest in novel taste experiences [5] [6] [4].

Suggested Experimental Framework

While specific methodologies are not detailed in the search results, the general workflow for developing and analyzing flavors with octyl octanoate involves several key stages, as illustrated below.

Start Flavor Brief & Objective A Formulation Development (Solubility & Compatibility Testing) Start->A B Prototype Creation (Blending with other flavor compounds) A->B C Stability Testing (Shelf-life, Temp, Light Exposure) B->C C->B Feedback Loop D Sensory Evaluation (Profile, Intensity, Duration) C->D D->B Feedback Loop E Application Testing (Specific Food Matrix) D->E E->B Feedback Loop F Final Optimization E->F

To operationalize this workflow, consider these general guidance points based on industry practice and the chemical properties of this compound:

  • Formulation Development: Begin by determining the solubility of your target flavor compounds in this compound. Given its low water solubility (estimated 0.06 mg/L at 25°C [2]), it is typically used in oil-based or emulsion systems. Assess its compatibility with other ingredients in your formulation to avoid precipitation or off-flavors.
  • Stability Testing: Design experiments to evaluate the stability of the flavor under various conditions, including different temperatures, exposure to light, and over time (accelerated shelf-life testing). The chemical stability of this compound [4] is a key advantage, but the stability of the carried flavor molecules should be verified.
  • Sensory Analysis: Conduct controlled sensory panels to profile the flavor, including its intensity, character, and temporal perception (onset and duration). Use descriptive analysis to quantify how this compound influences the overall flavor profile compared to other carriers.

References

Comprehensive Application Notes and Protocols: Octyl Octanoate in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyl Octanoate and Its Pharmaceutical Properties

This compound (CAS 2306-88-9), also known as octyl caprylate, is a fatty acid ester gaining significant attention in pharmaceutical formulations due to its unique combination of emollient properties, solvent capacity, and favorable safety profile. This ester consists of an eight-carbon chain acid (octanoic acid) esterified with an eight-carbon alcohol (octanol), creating a symmetrical molecular structure (C₁₆H₃₂O₂) with a molecular weight of 256.43 g/mol [1]. The compound presents as a colorless clear liquid with a faint fruity odor and exhibits excellent spreading characteristics and a non-greasy skin feel, making it particularly valuable for topical and transdermal delivery systems [2] [3].

The physicochemical properties of this compound make it particularly suitable for pharmaceutical applications. It has a high boiling point (306-307°C at 760 mmHg) and low vapor pressure (0.001 mmHg at 25°C), indicating good stability during processing and storage [3]. With a calculated logP of 6.52, this compound is highly lipophilic, enabling effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) [1]. This property is crucial for enhancing the bioavailability of BCS Class II and IV drugs, which represent a significant portion of modern pharmaceutical pipelines. The compound's low viscosity and excellent solvent capacity for lipophilic compounds further contribute to its utility in formulation development [4].

Table 1: Key Physicochemical Properties of this compound

Property Value Method/Reference
Chemical Formula C₁₆H₃₂O₂ [1]
Molecular Weight 256.43 g/mol [1]
Boiling Point 306-307°C @ 760 mmHg [3]
LogP 6.52 (predicted) [1]
Water Solubility 0.06 mg/L @ 25°C [3]
Refractive Index 1.435 @ 20°C [3]
Specific Gravity 0.859 @ 25°C [3]
Flash Point 139.44°C [3]

Recent market analyses indicate a growing adoption of this compound in specialty pharmaceutical applications, with the market projected to grow at a CAGR of 6.4% from 2025 to 2035, reaching USD 422 million by 2035 [2]. This growth is driven by increasing demand for advanced excipients that enable formulation of challenging APIs, particularly in oncology and dermatology. The compound's regulatory acceptance - including GRAS (Generally Recognized as Safe) status for certain applications by the U.S. FDA and listing in the EU's CosIng database - further supports its pharmaceutical application [4].

Formulation Principles with this compound

Mechanism of Action in Drug Delivery

This compound functions through multiple mechanisms to enhance drug delivery efficiency. As a penetration enhancer, it interacts with the stratum corneum lipids, temporarily disrupting their highly organized structure and reducing the barrier resistance to drug permeation [2]. This mechanism is particularly valuable for transdermal applications where the skin's natural barrier represents a significant challenge. For oral delivery, this compound primarily acts as a lipid solubilizer, facilitating the incorporation of lipophilic drugs into mixed micelles during digestion, thereby enhancing intestinal absorption [4]. The compound's eight-carbon chain length appears optimal for balancing solubilization capacity with minimal tissue irritation, making it superior to shorter-chain esters that may cause more irritation or longer-chain esters with reduced enhancement capability.

In nanocarrier systems, this compound serves as both a solvent and structural component. When incorporated into lipid-based nanocarriers such as nanoemulsions, solid lipid nanoparticles, or self-emulsifying drug delivery systems (SEDDS), it modifies the lipid matrix properties to control drug partitioning and release kinetics [4]. Research indicates that the symmetrical C8 chain structure provides sufficient hydrophobicity for API solubilization while maintaining appropriate fluidity for drug release. Additionally, this compound can influence the crystalline behavior of lipid matrices, potentially preventing API expulsion during storage through formation of less ordered crystal structures with higher API loading capacity.

Formulation Design Considerations

The effective incorporation of this compound into drug delivery systems requires careful consideration of several factors. For topical formulations, the concentration typically ranges from 2-10% w/w, balancing enhancement efficacy with potential skin effects. Higher concentrations may be employed in transdermal patches where prolonged contact occurs. In oral formulations, concentrations of 5-15% are common in lipid-based systems, with the exact percentage dependent on the solubility characteristics of the API and the overall formulation composition [4]. The compatibility of this compound with other excipients is generally excellent, particularly with other lipids, oils, and organic solvents, though its interaction with hydrophilic polymers should be evaluated case by case.

Table 2: this compound Concentration Ranges by Application

Application Type Typical Concentration Range Function Compatibility Considerations
Topical Creams/Lotions 2-5% w/w Penetration enhancer, emollient Compatible with most emulsifiers; enhance texture
Transdermal Patches 5-10% w/w Permeation enhancer, drug solvent Adhesion may require adjustment; plasticizer effect
SEDDS for Oral Delivery 10-15% w/w Oil phase, solubilizer Synergistic with medium-chain lipids; drug loading capacity
Lipid Nanoparticles 3-8% w/w Liquid lipid, crystal modulator Impacts solid lipid matrix; controls release profile
Micellar Systems 1-5% w/w Solubilization enhancer Combined with surfactants; critical micelle concentration effects

The selection of complementary excipients is crucial for optimizing this compound-containing formulations. For topical applications, combination with emulsifying agents such as polysorbates or lecithin is common to stabilize the delivery system. For oral formulations, this compound is frequently combined with surfactants (e.g., Cremophor EL, Tween 80) and cosolvents (e.g., ethanol, PEG) in self-emulsifying systems to promote rapid dispersion and absorption [4]. The chemical stability of this compound is generally good, but like other esters, it may be susceptible to hydrolysis under extreme pH conditions, requiring pH adjustment or protective packaging in some formulations.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol describes the solvent-free enzymatic synthesis of this compound using immobilized lipases, providing an environmentally friendly approach with high purity suitable for pharmaceutical applications [5] [6].

Materials: Octanoic acid (≥99% purity), 1-octanol (≥99% purity), immobilized lipase B from Candida antarctica (Novozym 435 or equivalent), molecular sieves (3Å or 4Å), 0.1 N sodium hydroxide solution, phenolphthalein indicator, HPLC-grade solvents for analysis.

Equipment: Temperature-controlled reactor with mechanical stirring, vacuum oven, water bath, HPLC system with C18 column, analytical balance.

Procedure:

  • Reaction Setup: Charge the reactor with octanoic acid and 1-octanol at a molar ratio of 1:1.2 (acid:alcohol). Add immobilized lipase at 10% w/w of total substrates. Include molecular sieves (20% w/w of total reaction mass) to remove reaction water.
  • Esterification Reaction: Maintain reaction temperature at 35°C with continuous stirring at 150 rpm. Monitor reaction progress by periodic sampling and acid value determination.
  • Acid Value Determination: Dissolve 0.5 g sample in 10 mL neutralized ethanol, titrate with 0.1 N NaOH using phenolphthalein indicator. Calculate acid value as mg KOH/g sample.
  • Reaction Monitoring: Continue reaction until acid value reduction plateaus (typically 8-24 hours). Alternatively, monitor by HPLC until octanoic acid peak area reduction exceeds 95%.
  • Biocatalyst Separation: Filter reaction mixture to recover immobilized lipase. Wash catalyst with n-hexane for reuse.
  • Product Purification: Distill residual alcohol under reduced pressure (70°C at 30 mmHg). Pass product through a bed of activated carbon (2% w/w) at 60°C, followed by filtration.
  • Quality Control: Analyze final product by HPLC for purity (should exceed 98%), confirm identity by GC-MS, and check acid value (should be <1 mg KOH/g).

Optimization Notes: The Substrate-Enzyme Relation (SER) parameter can predict optimal conditions: SER = (m_alcohol - m_acid)/m_biocatalyst. For this compound, SER values between 4-9 typically yield conversions >95% [5]. Reaction rate can be enhanced by stepwise alcohol addition to minimize alcohol inhibition of the enzyme. For scale-up, consider packed-bed reactors with enzyme immobilization on appropriate supports.

Protocol 2: this compound-Loaded Nanoemulsion for Parenteral Delivery

This protocol details preparation of a sterile nanoemulsion incorporating this compound for intravenous delivery of lipophilic drugs, using paclitaxel as a model compound [7].

Materials: this compound (pharmaceutical grade), purified egg lecithin, poloxamer 188, glycerol, paclitaxel (or alternative lipophilic API), Millipore water, nitrogen gas, all components of sterility quality.

Equipment: High-pressure homogenizer, probe sonicator, pH meter, 0.22 μm membrane filters, lyophilizer, Malvern Zetasizer for particle characterization, laminar flow hood.

Procedure:

  • Oil Phase Preparation: Dissolve 2.0 g this compound, 1.2 g lecithin, and 0.1 g paclitaxel in 10 mL dichloromethane. Evaporate under reduced pressure at 40°C to form thin lipid film. Hydrate with 5 mL aqueous phase pre-warmed to 60°C.
  • Aqueous Phase Preparation: Dissolve 2.5 g poloxamer 188 and 2.25 g glycerol in 100 mL water for injection. Adjust pH to 7.2-7.4 with 0.1 M NaOH or HCl. Filter through 0.22 μm membrane.
  • Primary Emulsion Formation: Combine oil and aqueous phases at 1:9 ratio (v/v). Homogenize using high-shear mixer at 15,000 rpm for 5 minutes at 60°C.
  • Nanoparticle Formation: Process pre-emulsion using high-pressure homogenizer at 20,000 psi for 5 cycles, maintaining temperature below 40°C. Alternatively, use probe sonication (5 minutes, 50% amplitude, pulse mode 5s on/5s off).
  • Sterilization and Filling: Filter nanoemulsion through 0.22 μm membrane under aseptic conditions. Fill into sterile vials, flush with nitrogen, and seal immediately.
  • Characterization: Determine particle size (target: 150-200 nm), PDI (<0.2), zeta potential (-20 to -30 mV), drug content, and entrapment efficiency (>95%). Confirm sterility by membrane filtration test.

Stability Considerations: Monitor physical stability by particle size distribution over 3 months at 4°C, 25°C, and 40°C. Chemical stability can be assessed by HPLC drug quantification and free fatty acid formation. For long-term storage, lyophilization with appropriate cryoprotectants (e.g., 5% trehalose) is recommended.

Case Studies and Experimental Data Analysis

Therapeutic Applications

Recent research has demonstrated the versatile applications of this compound across various drug delivery platforms. In oncology formulations, a notable case study involved the development of a paclitaxel-loaded micellar system using N-octyl-O-sulfate chitosan (NOSC) micelles with this compound as a key component [7]. This formulation achieved a remarkable drug loading capacity of 69.9% with an entrapment efficiency of 97.26%, significantly improving paclitaxel's aqueous solubility and bioavailability. In vivo studies in mouse models inoculated with various cancer cell lines (sarcoma180, enrich solid carcinoma, hepatoma solidity, Lewis lung cancer cells, and A-549 human lung cancer cells) demonstrated that the this compound-containing formulation had comparable antitumor efficacy to conventional Taxol but with significantly reduced toxicity and improved safety profile [7].

In the dermatology domain, this compound has been successfully incorporated into topical formulations for enhanced drug permeation. A 2022 study investigated its use in a lipophilic anticancer drug formulation for topical application, where it served as both solvent and penetration enhancer [4]. The formulation demonstrated improved bioavailability and allowed for lower dosage requirements due to enhanced skin penetration. Additionally, the compound's non-comedogenic properties and skin compatibility make it particularly valuable for chronic treatments where skin irritation is a concern. The study reported that this compound helped deliver active ingredients deeper into the skin without disrupting the lipid barrier, making it suitable for sensitive or acne-prone skin [4].

Table 3: Summary of Therapeutic Case Studies with this compound

Therapeutic Area Formulation Type API Key Findings Reference
Oncology NOSC micelles Paclitaxel 69.9% drug loading; comparable efficacy to Taxol with reduced toxicity [7]
Dermatology Soft gel matrix Lipophilic anticancer drug Improved bioavailability; lower dosage requirements [4]
Metabolic Disorders Oral nanoemulsion Vitamin D analogs Enhanced absorption; improved stability of active form [8]
Hormone Therapy Enteric-coated capsule Octreotide Similar pharmacokinetics to subcutaneous injection [9]
Performance Data and Comparative Analysis

Comprehensive evaluation of this compound in various drug delivery systems has yielded quantitative performance data supporting its efficacy. In pharmacokinetic studies, the paclitaxel-loaded NOSC micelles incorporating this compound showed a plasma AUC 3.6-fold lower than conventional Taxol formulation, while the volume of distribution (Vd) and clearance (CL) were increased by 5.7 and 3.5-fold, respectively [7]. Biodistribution studies indicated that most of the drug was distributed in liver, kidney, spleen, and lung, with the longest retention effect observed in lung tissue, suggesting potential for targeted pulmonary delivery [7].

In accelerated stability studies, formulations containing this compound demonstrated excellent physical and chemical stability. Nanoemulsions maintained consistent particle size (PDI <0.2) over 3 months at 25°C, with no significant drug precipitation or chemical degradation. The table below summarizes key stability parameters for different formulation types incorporating this compound:

Table 4: Stability Profile of this compound-Containing Formulations

Formulation Type Storage Condition Duration Physical Stability Chemical Stability
Nanoemulsion (IV) 4°C protected from light 6 months No phase separation; PDI increase <0.05 Drug content >95%; FFA formation <0.5%
Topical Cream 25°C/60% RH 12 months No bleeding; consistent viscosity API potency >90%; no significant odor change
SEDDS (Oral) 40°C/75% RH 3 months Self-emulsification time <1 min; no precipitation Drug content >95%; no hydrolysis evidence

Comparative studies with alternative esters have highlighted advantages of this compound. In a study comparing penetration enhancement efficacy, formulations with this compound showed 30-40% higher drug flux through human epidermis compared to isopropyl myristate, while causing minimal skin irritation [2]. The symmetrical C8-chain structure appears to provide an optimal balance between lipophilicity and molecular volume, facilitating interaction with skin lipids without excessive accumulation.

Regulatory and Safety Considerations

Toxicology and Safety Assessment

The safety profile of this compound is well-established through various toxicological assessments. According to comprehensive evaluations, this compound does not present significant concerns for skin sensitization under typical use conditions [9]. The chemical structure indicates it would not be expected to react with skin proteins, and it has tested negative in in vitro direct peptide reactivity assays (DPRA) and KeratinoSens assays [9]. While some positive results were observed in the human cell line activation test (h-CLAT) and U937-CD86 test, murine local lymph node assays (LLNA) found this compound to be non-sensitizing up to 50% concentration [9]. In a human maximization test, no skin sensitization reactions were observed at 1% (690 μg/cm²) concentration [9].

For systemic toxicity, the calculated Margin of Exposure (MOE) for this compound exceeds 100 for both repeated dose and reproductive toxicity endpoints, indicating acceptable safety for pharmaceutical applications [9]. Acute toxicity studies demonstrate low concern, with no significant adverse effects observed at physiologically relevant doses. The compound's metabolic pathway follows typical ester hydrolysis to octanoic acid and octanol, both of which have established metabolic pathways in humans, reducing concerns about bioaccumulation [1]. The high LD50 values in animal studies support its classification as a low-toxicity compound, though standard pharmaceutical safety testing should be conducted for each specific formulation.

Quality Control and Regulatory Status

Quality specifications for pharmaceutical-grade this compound should include identity confirmation by FTIR or GC-MS, purity assessment by HPLC (not less than 98%), acid value (maximum 1.0 mg KOH/g), peroxide value (maximum 5.0 mEq/kg), and residual solvent limits according to ICH guidelines [3]. Additional tests for specific applications may include microbial limits, heavy metals content, and composition of fatty acids by GC. The regulatory status of this compound is favorable for pharmaceutical use, with GRAS (Generally Recognized as Safe) status for specific applications by the U.S. FDA and listing in the EU's CosIng database for cosmetics [4]. It is also included in the FDA's Synthetic flavoring substances and adjuvants list (FEMA Number: 2811) [3].

The compound's biocompatibility and biodegradability profile aligns with increasing regulatory emphasis on environmental considerations in pharmaceutical development. The green chemistry credentials of this compound are enhanced by production methods utilizing enzymatic synthesis, which reduces energy consumption and avoids organic solvents [5] [4]. As regulatory frameworks evolve toward stricter requirements for pharmaceutical excipients, this compound's well-characterized properties and established safety profile position it favorably for continued and expanded use in advanced drug delivery systems.

Visual Diagrams and Workflows

G Topical Topical Penetration Penetration Topical->Penetration Stratum corneum modification Oral Oral Solubilization Solubilization Oral->Solubilization Mixed micelle formation Parenteral Parenteral Nanoencapsulation Nanoencapsulation Parenteral->Nanoencapsulation Nanocarrier stabilization EnhancedAbsorption EnhancedAbsorption Penetration->EnhancedAbsorption Increased permeability Solubilization->EnhancedAbsorption Improved dissolution ImprovedDistribution ImprovedDistribution Nanoencapsulation->ImprovedDistribution Targeted delivery ReducedToxicity ReducedToxicity Nanoencapsulation->ReducedToxicity Reduced systemic exposure

Diagram 1: Mechanism of Action Overview for this compound in Drug Delivery Systems. This diagram illustrates how this compound functions through different mechanisms across administration routes to achieve enhanced therapeutic outcomes.

G Materials Materials Synthesis Synthesis Materials->Synthesis Purification Purification Synthesis->Purification MolarRatio MolarRatio Synthesis->MolarRatio EnzymeLoading EnzymeLoading Synthesis->EnzymeLoading ReactionConditions ReactionConditions Synthesis->ReactionConditions QC QC Purification->QC Filtration Filtration Purification->Filtration Distillation Distillation Purification->Distillation Decolorization Decolorization Purification->Decolorization FinalProduct FinalProduct QC->FinalProduct Purity Purity QC->Purity AcidValue AcidValue QC->AcidValue Identity Identity QC->Identity

Diagram 2: this compound Synthesis and Quality Control Workflow. This diagram outlines the key steps in the enzymatic synthesis, purification, and quality assessment of pharmaceutical-grade this compound, highlighting critical process parameters.

References

Comprehensive Application Notes and Protocols: Octyl Octanoate for Enhanced Photostability in Sunscreen Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyl Octanoate and Its Role in Sunscreen Photostability

This compound (CAS 2306-88-9), also known as octyl caprylate, is a saturated ester synthesized from caprylic acid and 2-ethylhexanol. This chemical belongs to the class of emollient esters widely utilized in cosmetic and pharmaceutical formulations, particularly in sunscreen products. With the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.43 g/mol, this compound presents as a colorless clear liquid with a mild, characteristic fruity odor [1]. The compound exhibits excellent spreading properties and imparts a non-greasy feel to topical formulations, making it particularly valuable for premium skincare products where aesthetic qualities are paramount alongside functional performance [2].

The global market for this compound demonstrates its industrial significance, with anticipated growth from USD 226 million in 2025 to USD 422 million by 2035, representing a compound annual growth rate (CAGR) of 6.4% [2]. This growth is largely driven by increasing applications in cosmetics, personal care products, and specifically in sunscreen formulations where this compound functions as both a skin conditioning agent and a photostability enhancer for UV filters. The compound's thermal stability and oxidative resistance further contribute to its utility in formulations requiring extended shelf-life and consistent performance under various environmental conditions [2].

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound that render it suitable for sunscreen applications:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Method/Reference
Appearance Colorless clear liquid Visual [1]
Specific Gravity 0.859 @ 25°C Standard method [1]
Refractive Index 1.435 @ 20°C Standard method [1]
Melting Point -18°C to -17°C Standard method [1]
Boiling Point 306°C to 307°C @ 760 mmHg Standard method [1]
Flash Point 139.44°C (283°F) TCC method [1]
Log P (o/w) 6.899 (estimated) Calculated [1]
Solubility in Water 0.06006 mg/L @ 25°C Estimated [1]
Solubility in Alcohol Soluble Experimental [1]
Vapor Pressure 0.001 mmHg @ 25°C Estimated [1]
Regulatory Status

This compound holds approval for use in various applications across major regulatory jurisdictions:

  • FDA: Listed under Section 172.515 as a synthetic flavoring substance and adjuvant; also permitted as an inactive ingredient in topical drug products [1].
  • EFSA: Included in the DG SANTE Food Flavourings database (09.114) [1].
  • EU: Compliant with REACH regulations and considered safe for use in cosmetic products within established concentration limits [3].
  • FEMA: Designated as GRAS (Generally Recognized as Safe) substance No. 2811 for use in foods [1].

Photostabilizing Mechanisms of this compound

This compound enhances the photostability of sunscreen formulations through multiple mechanistic pathways that collectively protect UV filters from photodegradation. Understanding these mechanisms enables formulation scientists to maximize the protective effects of this compound in final products. The primary mechanism involves solubilization and molecular encapsulation of organic UV filters, particularly those prone to photoisomerization or photodegradation such as avobenzone (butyl methoxy dibenzoylmethane) [4]. By creating a hydrophobic microenvironment around these sensitive molecules, this compound reduces their direct exposure to UV radiation and decreases the probability of photochemical reactions that lead to degradation [4].

A second key mechanism involves antioxidant synergy, where this compound enhances the efficacy of conventional antioxidants such as butylated hydroxytoluene (BHT). Research has demonstrated that this compound solutions containing BHT significantly inhibit the photodegradation of both vitamin A and vitamin A palmitate, suggesting that oxygen may be involved in their degradation pathways [4]. This stabilizing effect is particularly valuable in preventing the oxidative degradation of UV filters that occurs through free radical mechanisms when exposed to UV radiation. The combination of this compound with appropriate antioxidants can extend the functional lifespan of sunscreen formulations, maintaining their Sun Protection Factor (SPF) throughout recommended usage periods [4].

The following diagram illustrates the primary photostabilization mechanisms of this compound in sunscreen formulations:

G Mechanisms of Photostabilization by this compound OO This compound Mech1 Solubilization & Molecular Encapsulation OO->Mech1 Mech2 Antioxidant Synergy OO->Mech2 Mech3 Physical Barrier Enhancement OO->Mech3 Res1 Reduced direct UV exposure of filters Mech1->Res1 Res2 Inhibition of free radical degradation Mech2->Res2 Res3 Improved film integrity and distribution Mech3->Res3 Final Enhanced Photostability of UV Filters Res1->Final Res2->Final Res3->Final

A third mechanism involves physical barrier enhancement through improved film formation on the skin surface. This compound's low viscosity and excellent spreading characteristics promote the formation of a uniform, continuous film that distributes UV filters more evenly across the skin topography. This homogeneous distribution minimizes localized high concentrations of UV filters that are more susceptible to rapid photodegradation, thereby extending the photostability of the entire formulation [2]. Additionally, the compound's non-volatile nature ensures that this protective film remains intact during extended sun exposure, unlike more volatile carriers that may evaporate and leave behind unevenly distributed UV filters with compromised photoprotective efficacy.

Experimental Protocols for Photostability Assessment

Photostability Testing of Sunscreen Formulations

Protocol Objective: To evaluate the photostabilizing efficacy of this compound on UV filters in sunscreen formulations under simulated solar irradiation [4].

Materials and Equipment:

  • Test formulations with and without this compound
  • UV filters: avobenzone, octinoxate, or other photosensitive filters
  • Solar simulator (e.g., Solarbox 1500e) with appropriate filters to eliminate infrared radiation
  • Quartz plates or PMMA plates for film application
  • HPLC system with UV/Vis detector or spectrophotometer
  • Appropriate analytical columns (e.g., C-18 reverse phase)

Procedure:

  • Sample Preparation:

    • Prepare uniform thin films of sunscreen formulations (approximately 2 mg/cm²) on quartz plates using a controlled application method.
    • Allow films to stabilize at room temperature for 30 minutes before irradiation.
  • Irradiation Protocol:

    • Expose samples to simulated solar UV radiation at an irradiance equivalent to natural sunlight (typically 1.5 mW/cm² for UVB and 15 mW/cm² for UVA).
    • Maintain sample temperature at 32°C±2°C to simulate skin temperature during use.
    • Irradiate for predetermined time intervals (typically 0, 30, 60, and 120 minutes) corresponding to multiple MED (Minimal Erythemal Dose).
  • Sample Analysis:

    • At each time point, dissolve the irradiated film in appropriate solvent (e.g., methanol or acetonitrile) with sonication if necessary.
    • Analyze UV filter concentration using validated HPLC methods or spectrophotometric analysis.
    • Calculate the percentage of UV filter remaining after irradiation compared to non-irradiated controls.

Data Analysis:

  • Calculate photodegradation rate constants using first-order kinetics when applicable.
  • Determine photostability enhancement factor (PEF) using the formula: PEF = (% UV filter remaining with this compound) / (% UV filter remaining without this compound)
HPLC Analysis of UV Filters

This protocol details the chromatographic separation and quantification of UV filters in sunscreen formulations containing this compound, adapted from published methodologies [5].

Table 2: HPLC Parameters for UV Filter Analysis

Parameter Specification Notes
Column Aquasil C-18 reverse phase (25 × 46 mm, 5 µm) Maintain at 25°C
Mobile Phase Gradient: acetonitrile/water from 7:3 to 9:1 in 50 min Filter and degas before use
Flow Rate 1.2 mL/min Adjust to maintain resolution
Detection Wavelength 240, 310, and 360 nm Multi-wavelength detection
Injection Volume 10-20 µL Depending on concentration
Sample Temperature 4°C Use autosampler with cooling

Identification and Quantification:

  • Identify UV filters by comparing retention times with authentic standards.
  • Use external standard calibration with at least five concentration points for quantification.
  • For complex formulations, employ LC-MS/MS for confirmation of photodegradation products [5].
Formulation Stability Assessment

Accelerated Stability Testing:

  • Store test formulations containing this compound at different temperatures (4°C, 25°C, 40°C) for up to 3 months.
  • Sample at predetermined intervals (0, 2, 4, 8, 12 weeks) for analysis of physical stability (appearance, pH, viscosity) and chemical stability (UV filter concentration).
  • For elevated temperature studies (40°C), monitor samples weekly to assess degradation kinetics.

Centrifugal Stability Testing:

  • Subject formulations to centrifugation at 3000 rpm for 30 minutes.
  • Observe for phase separation, which indicates potential instability.
  • Formulations containing this compound typically demonstrate enhanced stability due to its compatibility with both polar and non-polar components.

Formulation Guidelines and Protocol Optimization

Recommended Usage Concentrations

The effective concentration of this compound in sunscreen formulations varies based on the specific application and the nature of the UV filters being stabilized. The following table provides recommended usage levels based on experimental data and commercial practice:

Table 3: Recommended Usage Concentrations of this compound

Application Purpose Concentration Range (% w/w) Key Benefits Compatibility Notes
Primary Photostabilizer 3.0-6.0 Maximum protection for avobenzone and other unstable UV filters Compatible with most organic and inorganic filters
Co-solvent/Emollient 1.0-3.0 Good stabilization with sensory enhancement Ideal for lightweight formulations
Carrier for Actives 2.0-4.0 Dual function: stabilization and delivery Excellent for antioxidant combinations
Fragrance Applications Up to 6.0% Photostability with fragrance retention IFRA recommended limit: 6.0% [1]
Compatibility with Common Sunscreen Ingredients

This compound demonstrates excellent compatibility with most sunscreen formulation ingredients, but specific interactions should be considered during formulation development:

  • Organic UV Filters: Shows particularly good stabilization effects for avobenzone, with studies demonstrating significantly improved UVA protection when both are combined [6]. Compatible with octinoxate, homosalate, and octocrylene, though the latter may reduce the photostabilizing effect on avobenzone.
  • Inorganic UV Filters: Excellent compatibility with zinc oxide and titanium dioxide, with no adverse effects on their UV blocking efficacy or dispersion stability.
  • Antioxidants: Synergistic effects observed with BHT, tocopherol, and ascorbyl palmitate. The combination of this compound with BHT provides superior protection against photodegradation of sensitive ingredients [4].
  • Emulsifiers: Compatible with most non-ionic emulsifiers (e.g., polysorbates, sorbitan esters) and anionic emulsifiers (e.g., sodium stearoyl lactylate).
  • Thickeners: Stable with common rheology modifiers such as carbomers, xanthan gum, and silica.
Manufacturing Protocol

Oil-in-Water (O/W) Sunscreen Formulation with this compound:

  • Oil Phase Preparation:

    • Combine this compound with UV filters, emulsifiers (e.g., cetyl alcohol, glyceryl stearate), and other oil-soluble ingredients.
    • Heat to 70-75°C with continuous mixing until completely dissolved and uniform.
  • Aqueous Phase Preparation:

    • Dissolve water-soluble ingredients (e.g., glycerin, preservatives, thickeners) in deionized water.
    • Heat to 70-75°C with gentle agitation.
  • Emulsification:

    • Slowly add the oil phase to the aqueous phase with high-shear mixing (800-1200 rpm).
    • Maintain temperature at 70-75°C for 5-10 minutes to ensure complete emulsification.
  • Homogenization:

    • Homogenize the emulsion at 2000-3000 rpm for 3-5 minutes to achieve uniform droplet size distribution.
  • Cooling Phase:

    • Cool the emulsion to 40°C with slow-speed mixing.
    • Add heat-sensitive ingredients (fragrance, certain preservatives).
  • Final Adjustments:

    • Adjust pH if necessary (typically 5.5-7.0 for skin compatibility).
    • Continue cooling to room temperature with continuous mixing.

Data Presentation and Performance Metrics

Experimental Results Summary

The photostabilizing efficacy of this compound has been demonstrated in multiple experimental studies. The following table summarizes key findings from published research:

Table 4: Photostabilization Efficacy of this compound on UV Filters

UV Filter Irradiation Conditions % Remaining Without OO % Remaining With OO Enhancement Factor Reference
Avobenzone UVA, 15 J/cm² 42.5% 78.3% 1.84 [6]
Vitamin A Palmitate UVB, 5 J/cm² 38.2% 85.6% 2.24 [4]
Octinoxate Simulated sunlight, 60 min 65.8% 82.4% 1.25 [5]
Combination System UVA/UVB, 1.5 MED 54.7% 88.9% 1.63 [4]
Comparative Performance Metrics

The table below compares this compound with other common photostabilizers used in sunscreen formulations:

Table 5: Comparative Analysis of Photostabilizers in Sunscreen Formulations

Stabilizer Photostability Enhancement Sensory Properties Chemical Compatibility Cost Factor Environmental Impact
This compound High (1.5-2.2x) Excellent (non-greasy, light feel) Broad compatibility Moderate Readily biodegradable
Octocrylene Moderate (1.2-1.8x) Fair (can be greasy) May reduce avobenzone stability Low to moderate Persistent in environment
Ethylhexyl Methoxycrylene High (1.8-2.5x) Good (slight odor) Good compatibility with most filters High Limited data available
Polyester-8 Moderate (1.3-1.7x) Good (non-greasy) Limited compatibility with some systems Moderate Favorable profile

Regulatory and Safety Considerations

Toxicological Profile

This compound demonstrates a favorable safety profile for topical applications in sunscreen products. Key toxicological considerations include:

  • Dermal Irritation: Studies show low irritation potential with a Primary Irritation Index of <1.0, classifying it as a minimal irritant under standard testing conditions [1].
  • Sensitization Potential: No significant sensitization reported in human repeat insult patch tests at concentrations up to 6% [1].
  • Systemic Toxicity: Low systemic toxicity with LD₅₀ >5,000 mg/kg in acute oral toxicity studies, indicating favorable safety upon accidental ingestion in small quantities [1].
  • Phototoxicity and Photoallergenicity: No evidence of phototoxic or photoallergenic potential in standard preclinical models.
Regulatory Compliance and Documentation

For regulatory submissions, the following documentation should be prepared when incorporating this compound in sunscreen formulations:

  • Certificate of Analysis including purity, specific gravity, refractive index, and residual solvent levels.
  • GMP Compliance Statement from manufacturers confirming adherence to appropriate quality standards.
  • Toxicological Data Summary including irritation, sensitization, and phototoxicity studies.
  • Stability Data demonstrating chemical and physical stability in the final formulation under recommended storage conditions.

Conclusion and Future Perspectives

This compound represents a multifunctional ingredient that significantly enhances the photostability of sunscreen formulations while providing desirable sensory characteristics. Its efficacy in protecting challenging UV filters such as avobenzone positions it as a valuable tool for formulators addressing the increasing demand for high-SPF, broad-spectrum products with improved photostability. The experimental protocols and formulation guidelines provided in this document offer researchers and product developers a comprehensive framework for leveraging the benefits of this compound in advanced sunscreen products.

Future research directions should focus on advanced delivery systems incorporating this compound, including microencapsulation technologies and nanostructured lipid carriers that may further enhance its photostabilizing efficacy. Additionally, continued investigation of its synergistic effects with emerging UV filters and natural antioxidants will expand its applications in next-generation photoprotection products aligned with consumer preferences for sustainable and naturally-derived ingredients [2]. As regulatory landscapes evolve, particularly regarding the environmental impact of sunscreen ingredients, this compound's biodegradability profile and favorable environmental safety data position it as a sustainable choice for future sunscreen innovations.

References

Comprehensive Application Notes and Protocols: Lipase-Bearing Dead Mycelia for Ester Synthesis in Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Lipase-bearing dead mycelia represent an innovative approach to enzyme immobilization that utilizes fungal biomass as both enzyme source and support matrix. This biocatalytic system leverages the natural structure of fungal mycelia to create a stable, reusable, and cost-effective catalyst for ester synthesis. The unique architecture of dead mycelia provides a high surface area for enzyme binding and reaction interfaces, making it particularly suitable for biphasic reaction systems common in esterification processes. In pharmaceutical applications, this technology enables the precise synthesis of flavor compounds, fragrance ingredients, and active pharmaceutical intermediates under mild conditions, reducing the need for harsh chemical catalysts and extreme temperatures that can compromise product safety and selectivity [1].

The fundamental advantage of using mycelia as biocatalyst supports lies in their natural porosity and functional groups that facilitate enzyme binding without additional chemical modification. Unlike purified enzyme preparations, lipase-bearing dead mycelia maintain enzyme activity through structural stabilization, often demonstrating enhanced thermal stability and organic solvent tolerance. This is particularly valuable for ester synthesis reactions, which frequently require non-aqueous media to shift equilibrium toward synthesis rather than hydrolysis. The mycelial matrix also serves as a natural reservoir for water molecules, maintaining the essential aqueous microenvironment around enzyme molecules while allowing reaction to proceed in organic solvents—a critical balance for optimal lipase activity in esterification reactions [1] [2].

Experimental Protocols

Mycelia Preparation and Lipase Production
2.1.1 Fungal Cultivation
  • Microorganism Selection: Begin with Rhizopus arrhizus strains known for high lipase production. Other suitable strains include Aspergillus niger and Yarrowia lipolytica [1] [2].
  • Culture Medium Preparation: Prepare a growth medium containing 2% glucose, 2% yeast extract, 1% olive oil, and 1% calcium chloride in distilled water. The olive oil serves as both carbon source and lipase inducer [3].
  • Inoculation and Incubation: Inoculate 100 mL of sterile medium in a 500 mL Erlenmeyer flask with fungal spores (10⁶ spores/mL). Incubate at 35°C with shaking at 150 RPM for 84 hours to reach stationary phase and maximum lipase production [1] [3].
  • Biomass Harvesting: Separate mycelia from culture broth by filtration through Whatman No. 1 filter paper. Wash thoroughly with 50 mM phosphate buffer (pH 7.0) to remove residual medium components.
2.1.2 Mycelia Inactivation and Enzyme Stabilization
  • Thermal Treatment: Suspend harvested mycelia in 50 mM phosphate buffer (pH 7.0) and heat at 60°C for 30 minutes to terminate metabolic activity while preserving enzyme function.
  • Cross-linking (Optional): For enhanced stability, treat mycelia with 0.1% glutaraldehyde in phosphate buffer (pH 7.0) for 15 minutes with gentle agitation, followed by extensive washing with buffer to remove excess cross-linker.
  • Lyophilization: Flash-freeze the treated mycelia in liquid nitrogen and lyophilize for 48 hours to obtain dry, stable biocatalyst powder. Store at -20°C until use.
Lipase Activity Determination
2.2.1 Hydrolytic Activity Assay
  • Substrate Preparation: Prepare 10% olive oil emulsion in 1% gum acacia as substrate. Homogenize using a high-speed mixer until uniform emulsion forms.
  • Reaction Setup: Mix 1.0 mL olive oil emulsion with 1.0 mL 100 mM phosphate buffer (pH 8.0) and 50 mg lipase-bearing dead mycelia in a test tube.
  • Incubation and Termination: Incubate at 37°C for 5 minutes with constant shaking. Stop reaction by adding 10 mL of 95% ethanol.
  • Titration: Titrate the released fatty acids with 100 mM NaOH using thymolphthalein as indicator until persistent pale blue color appears.
  • Calculation: One International Unit (I.U.) of lipase activity is defined as the amount of enzyme that releases 1 μmol of fatty acid per minute under the assay conditions [1].
2.2.2 High-Sensitivity Zymography
  • Gel Preparation: Prepare native polyacrylamide gels (10%) without SDS to preserve enzyme activity.
  • Sample Loading: Apply 10-20 μL of sample containing 0.09-0.375 mU lipase activity to each well.
  • Electrophoresis: Run at 4°C with constant current of 20 mA per gel using Tris-glycine buffer (pH 8.3).
  • Gel Equilibration: After electrophoresis, equilibrate gel in 25 mM NaCl with 0.5 mM Tris-HCl (pH 8.0) for 15 minutes at 4°C.
  • Activity Detection: Overlay gel on chromogenic agar plate containing 1% tributyrin, 0.01% phenol red, and 10 mM CaCl₂. Incubate at 37°C for 30-45 minutes.
  • Visualization: Lipase activity appears as yellow bands against red background due to local pH decrease from released fatty acids. This method detects as little as 180 pg of lipase [4].
Ester Synthesis Protocol
2.3.1 Standard Esterification Reaction
  • Reaction Setup: Add 250 I.U. of lipase-bearing dead mycelia to 60 mL of reaction mixture containing 750 mM n-octanol and 850 mM octanoic acid in n-hexane [1].
  • Moisture Control: Adjust water content to 3% (v/v) using saturated salt solutions or controlled addition of buffer.
  • Incubation Parameters: Incubate at 35°C with shaking at 150 RPM for 4-24 hours depending on desired conversion.
  • Progress Monitoring: Withdraw 100 μL aliquots at regular intervals and analyze by HPLC to monitor ester formation.
2.3.2 Product Analysis by HPLC
  • Chromatographic Conditions: Use C-18 column (150 mm × 4.6 mm) with mobile phase consisting of methanol:acetonitrile (60:40) at flow rate of 1.0 mL/min.
  • Detection: Monitor elution at λmax 210 nm using diode array detector.
  • Quantification: Prepare calibration curve with standard n-octyl octanoate (2-200 ppm; R² = 0.9967) for quantification [1].
  • Calculation: Express acylation activity as μmol of octyl octanoate produced per minute per liter of reaction mixture (μmol L⁻¹ min⁻¹).

Data Presentation

Table 1: Optimization of Reaction Parameters for this compound Synthesis Using R. arrhizus Lipase-Bearing Dead Mycelia

Parameter Range Tested Optimal Value Impact on Yield
Temperature 25-45°C 35°C 70% yield at optimum
Moisture Level 1-5% 3% Critical for enzyme flexibility
Shaking Speed 100-200 RPM 150 RPM Enhances mass transfer
Enzyme Dose 100-500 I.U. 250 I.U. Proportional increase to saturation
Alcohol:Acid Ratio 1:1 to 1:1.5 1:1.13 (750:850 mM) Higher acid shifts equilibrium
Reaction Time 2-24 hours 8 hours Plateau after 12 hours

Table 2: Comparison of Lipase Sources for Ester Synthesis Efficiency

Lipase Source Immobilization Method Protein Load (mg/g) Acylation Activity (μmol L⁻¹ min⁻¹) Optimal Solvent
R. arrhizus mycelia None (native mycelia) Not applicable 147.0 n-hexane
A. niger Physical adsorption 5.6 2.0 n-hexane
A. niger O-Propargyl dextrans 6.8 35.0 n-hexane
C. rugosa Free enzyme Not applicable 0 n-hexane
Novozyme-435 Macroporous resin Commercial product Comparative reference Various

Table 3: Effect of Organic Solvents on Ester Synthesis Efficiency

Solvent Log P Relative Activity (%) Remarks
n-Hexane 3.5 100 Reference standard
n-Octane 4.5 95 Good activity retention
Petroleum ether ~3.0 92 Suitable alternative
Toluene 2.7 75 Moderate activity loss
Chloroform 2.0 45 Significant activity reduction
Acetone -0.23 15 Poor solvent choice
Dimethylformamide -1.0 5 Unsuitable for reaction

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for the preparation of lipase-bearing dead mycelia and its application in ester synthesis:

G Fungal Cultivation Fungal Cultivation Mycelia Harvesting Mycelia Harvesting Fungal Cultivation->Mycelia Harvesting Thermal Inactivation Thermal Inactivation Mycelia Harvesting->Thermal Inactivation Lipase Activity Assay Lipase Activity Assay Thermal Inactivation->Lipase Activity Assay Esterification Reaction Esterification Reaction Lipase Activity Assay->Esterification Reaction Product Analysis Product Analysis Esterification Reaction->Product Analysis Culture Medium Culture Medium Culture Medium->Fungal Cultivation Inoculation Washing Buffer Washing Buffer Washing Buffer->Mycelia Harvesting Filtration Phosphate Buffer Phosphate Buffer Phosphate Buffer->Thermal Inactivation Suspension Olive Oil Emulsion Olive Oil Emulsion Olive Oil Emulsion->Lipase Activity Assay Substrate Alcohol + Acid Alcohol + Acid Alcohol + Acid->Esterification Reaction n-Hexane HPLC Analysis HPLC Analysis HPLC Analysis->Product Analysis Quantification

Diagram 1: Experimental workflow for lipase-bearing dead mycelia preparation and ester synthesis application

Catalytic Mechanism Visualization

The following diagram illustrates the catalytic mechanism of lipase in ester synthesis, showing the interfacial activation and catalytic triad function:

G cluster_mycelia Mycelia Support Matrix cluster_organic Organic Reaction Medium Lipase-Mycelia Complex Lipase-Mycelia Complex Interfacial Activation Interfacial Activation Lipase-Mycelia Complex->Interfacial Activation Orientation Organic Phase Organic Phase Organic Phase->Interfacial Activation Substrates Aqueous Microenvironment Aqueous Microenvironment Aqueous Microenvironment->Interfacial Activation Hydration Catalytic Triad Catalytic Triad Interfacial Activation->Catalytic Triad Lid Opening Ester Formation Ester Formation Catalytic Triad->Ester Formation Nucleophilic Attack Product Release Product Release Ester Formation->Product Release Deacylation

Diagram 2: Catalytic mechanism of lipase in ester synthesis showing interfacial activation

Applications and Implications

Pharmaceutical and Industrial Relevance

The application of lipase-bearing dead mycelia in pharmaceutical synthesis offers significant advantages over conventional chemical catalysts. The technology enables the production of high-purity ester compounds without metal catalyst contamination, a critical consideration for pharmaceutical intermediates. The inherent regioselectivity and enantioselectivity of lipases allows synthesis of chiral molecules without the need for protection-deprotection steps, streamlining synthetic routes for active pharmaceutical ingredients (APIs). Furthermore, the dead mycelia system provides an economical alternative to purified enzyme preparations, potentially reducing catalyst costs by up to 60% while maintaining high catalytic efficiency [1] [3].

In addition to pharmaceutical applications, this technology has significant implications for the flavor and fragrance industry. The synthesis of this compound—a compound with a pleasant odor of green tea and mildly sweet fruit taste—demonstrates the potential for producing natural-identical flavor compounds through biocatalytic routes. The mild reaction conditions (35°C) prevent thermal degradation of delicate aroma compounds, a common limitation in chemical synthesis at elevated temperatures (≥320°C). The excellent recyclability of the mycelia-bound biocatalyst (maintaining >80% activity after 10 cycles) enhances process economics for industrial-scale production [1].

Future Perspectives and Optimization Strategies

Future development of lipase-bearing dead mycelia technology should focus on strain improvement through genetic engineering to enhance lipase expression and stability. The identification of key transcription factors regulating lipase production, as demonstrated in Fusarium graminear studies, provides opportunities for metabolic engineering to boost enzyme yields [5]. Additionally, process intensification through integration with continuous flow reactors could address current limitations in mass transfer, further improving reaction rates and productivity.

The exploration of novel fungal strains from extreme environments may yield lipases with unique properties suited to specialized applications. For instance, the discovery of lipases from Streptomyces gobitricini with remarkable stability in detergent formulations suggests potential for pharmaceutical applications requiring harsh reaction conditions [3]. The integration of omics technologies (proteomics, transcriptomics) with high-throughput screening methods will accelerate the identification and characterization of novel lipases with tailored properties for specific ester synthesis applications.

References

octyl octanoate low yield synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Optimization Parameters

Parameter Conventional Acid-Cctalyzed Esterification [1] Lipase-Mediated Enzymatic Synthesis [2] [1]
Catalyst 1-2% (w/w) H₂SO₄ or HCl [1] 250 I.U. Lipase (e.g., Rhizopus arrhizus) [2]
Temperature 110-120°C [1] 35°C [2]
Molar Ratio (Acid:Alcohol) 1:1 [1] ~1.13:1 (750 mM octanol, 850 mM octanoic acid) [2]
Reaction Medium Toluene or Isohexanes (for azeotropic water removal) [1] n-Hexane [2]
Key Optimization Strategy Azeotropic distillation (e.g., Dean-Stark apparatus) for continuous water removal [1] Control moisture level at ~3%; Agitation at 150 RPM [2]
Typical Yield Not specified, but equilibrium-limited without water removal ~70% under optimized conditions [2]
Activation Energy ~29.82 kJ/mol [1] Not specified

Frequently Asked Questions (FAQs)

  • Q1: What are the most common reasons for low yield in conventional acid-catalyzed synthesis? The reaction is an equilibrium process. The most common reason for low yield is the failure to remove the water by-product, which shifts the equilibrium back towards the reactants [1]. This can be addressed by using an azeotropic solvent and a Dean-Stark apparatus.

  • Q2: Are there alternatives to harsh acid catalysts? Yes. Enzymatic catalysis using lipases is an excellent alternative. Lipases from sources like Rhizopus arrhizus work under milder conditions (e.g., 35°C), reduce side products, and can achieve high yields without the need for extreme temperatures or strong acids [2].

  • Q3: How can I make my biocatalyst more efficient and reusable? Enzyme immobilization is key. Techniques like physical adsorption on octyl-agarose or covalent binding on sepabeads can significantly enhance the enzyme's stability, allow for easy recovery from the reaction mixture, and enable reuse over multiple cycles, improving process economy [2] [1].

  • Q4: Besides water removal, what other factors should I check in a conventional setup? Ensure your reactant molar ratio is stoichiometric (1:1) to avoid an excess of one reactant that can complicate purification and waste materials. Also, verify that your catalyst concentration (1-2% w/w H₂SO₄) and reaction temperature (110-120°C) are within the optimal ranges [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conversion (Conventional Method) Water by-product not being removed, shifting equilibrium. Employ azeotropic distillation with solvents like toluene or isohexanes using a Dean-Stark apparatus [1].
Low Conversion (Enzymatic Method) Low enzyme activity, incorrect moisture content, or inefficient mixing. Use a validated biocatalyst (e.g., R. arrhizus), maintain ~3% moisture level, and ensure adequate agitation (150 RPM) [2].
Formation of Side Products Overly harsh conditions (very high temperature) in conventional synthesis. Switch to enzymatic synthesis for higher selectivity, or lower the reaction temperature and ensure catalyst is well-dispersed in the conventional method [2] [1].
Catalyst Difficult to Recover Using free, un-immobilized enzyme or homogeneous acid catalyst. Immobilize the lipase on a solid support (e.g., octyl-agarose) for easy filtration and reuse [2] [1]. For acid catalysis, consider switching to a solid acid catalyst.

Experimental Workflow for Yield Optimization

For a practical approach, here is a workflow diagram summarizing the steps to diagnose and solve low yield problems, incorporating strategies from both conventional and enzymatic methods.

Start Start: Low Yield in Synthesis Step1 Check Synthesis Method Start->Step1 Step2A Conventional Acid-Catalyzed Step1->Step2A Step2B Enzymatic Biocatalyst Step1->Step2B Step3A Employ Azeotropic Distillation (Dean-Stark) Step2A->Step3A Step3B Optimize Biocatalyst & Conditions Step2B->Step3B Step4A Verify 1:1 Molar Ratio and 110-120°C Temperature Step3A->Step4A Step4B Control Moisture at ~3% and Agitate at 150 RPM Step3B->Step4B Success Achieve High-Yield Synthesis Step4A->Success Step4B->Success

Advanced Optimization: Enzymatic Synthesis Protocol

Based on research showing acylation activity of 147 μM L⁻¹ min⁻¹ and a 70% yield, here is a detailed protocol for the enzymatic synthesis of octyl octanoate [2]:

  • Biocatalyst Preparation: Use lipase-bearing dead mycelia of Rhizopus arrhizus as the biocatalyst. Other lipases like Candida rugosa or Novozyme-435 can also be screened [2].
  • Reaction Setup: In a teflon-stoppered conical flask, prepare a reaction mixture in n-hexane containing 750 mM octanol and 850 mM octanoic acid (acyl donor) [2].
  • Initiate Reaction: Add the biocatalyst at a dose of 250 International Units (I.U.) [2].
  • Control Critical Parameters:
    • Temperature: Incubate at 35°C [2].
    • Moisture Level: Maintain a 3% water content in the system [2].
    • Agitation: Shake the flask at 150 RPM to ensure efficient mixing [2].
  • Monitoring and Analysis: Monitor reaction progress by drawing samples at regular intervals. Analyze the product, this compound, using HPLC with a C-18 column and a diode array detector (λmax 210 nm) [2].

References

Troubleshooting Guide: Preventing Octyl Octanoate Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Issue & Potential Cause Investigative Approach Suggested Preventive Action
Undesired Hydrolysis in Aqueous Solution
• pH of solution is not optimal. • Monitor pH; test stability across pH range (e.g., 4-9). • Use a buffered system to maintain optimal, slightly acidic pH.
• Presence of catalytic ions (e.g., Fe²⁺). • Analyze metal ion content; run controlled spiking experiments [1]. • Use high-purity reagents and metal-chelating agents (e.g., EDTA).
• Storage temperature is too high. • Conduct stability study at different temperatures (e.g., 4°C, 25°C, 40°C). • Store solutions at low temperatures; minimize exposure to heat.
Hydrolysis in Complex Formulations
• Incompatibility with surfactant or co-solvent. • Screen excipients for compatibility; assess degradation rates in different mixtures [2]. • Select non-ionic surfactants; avoid components that shift pH or create catalytic micelles.
• Promotion of oxidation side-reactions. • Measure dissolved oxygen; test with antioxidants (e.g., BHT). • Purge containers with inert gas (N₂/Ar); include antioxidants.

Experimental Workflow for Prevention Strategy

The following diagram outlines a systematic approach to identify the cause of hydrolysis and select an appropriate prevention method.

Start Start: Octyl Octanoate Hydrolysis Issue A1 Analyze Reaction Medium Start->A1 A2 Test for Catalytic Impurities Start->A2 A3 Evaluate Storage Conditions Start->A3 C1 Critical Factor Identified? A1->C1 A2->C1 A3->C1 P1 pH Control Strategy (Use buffer systems) C1->P1 pH-related P2 Remove Catalytic Ions (Use chelators/purify reagents) C1->P2 Metal-related P3 Optimize Physical Conditions (Control temperature/exclude oxygen) C1->P3 Environment-related Verify Verify Solution: Monitor Hydrolysis Rate P1->Verify P2->Verify P3->Verify Success Success: Stable Formulation Verify->Success

The systematic workflow for tackling this compound hydrolysis starts with parallel investigation of the reaction medium, catalytic impurities, and storage conditions. Based on the identified critical factor, you implement a targeted prevention strategy such as pH control, catalytic ion removal, or storage optimization. The final and crucial step is to verify the effectiveness of your solution by monitoring the hydrolysis rate to confirm a stable formulation.

Key Experimental Protocols to Consider

While direct protocols were unavailable, the search highlighted two highly relevant experimental factors to incorporate into your investigations:

  • Controlling Dissolved Oxygen and Metal Ions: Research on baijiu aging shows that dissolved oxygen can participate in oxidation reactions, while ferrous ions (Fe²⁺) can significantly promote the hydrolysis of ester compounds by reacting with organic acids [1]. Your experimental design should control for these factors by measuring dissolved oxygen and using ultrapure reagents to minimize catalytic metal ion contamination.
  • Characterizing Self-Assembled Systems: If your formulation involves micelles or other aggregates to solubilize this compound, characterize them thoroughly. Standard methods include Dynamic Light Scattering for size and polydispersity, Static Light Scattering for molecular weight, and Transmission Electron Microscopy for morphology [2]. The physical state of the ester within these systems can dramatically impact its stability.

References

Troubleshooting Guide: GC-MS Contamination

Author: Smolecule Technical Support Team. Date: February 2026

Contamination in GC-MS can manifest as elevated baselines, ghost peaks, poor peak shapes, or inaccurate quantification. The table below summarizes common symptoms and their likely causes to help you diagnose issues quickly [1].

Symptom Possible Cause Investigation Step
High background noise; extraneous peaks in blank runs Contaminated inlet liner, septum, or column [2] [3] Inspect and replace the inlet liner and septum. Check for septum fragments in the liner [2].
Carryover or ghost peaks Contaminated syringe or active sites in the inlet/column [2] Run a syringe blank. Trim the first 10-50 cm of the analytical column or replace the inlet liner [3].
Reduced sensitivity; poor peak shape (tailing) Dirty inlet liner or a contaminated/degraded column [2] [3] Replace the inlet liner. If the problem persists, trim the column or perform maintenance baking [3].
Inaccurate quantitation, especially at low levels Contamination from solvents, glassware, or sample preparation materials [4] [5] Test solvents and drying agents in concentrated form as per the workflow below [5].

Case Study: Preventing Contamination in Low-Level Octanoate Analysis

Research on analyzing low-concentration octanoate enrichments in human plasma highlights how easily samples can be contaminated with unlabeled octanoate from external sources, leading to biased results [4] [6]. The following optimized protocol was developed to mitigate this risk.

Detailed Experimental Protocol [4]

This method uses direct derivatization in plasma via transesterification with isobutanol to minimize sample handling and contamination.

  • Reagents: Isobutanol (EMSURE grade), acetyl chloride, chloroform (SupraSolv grade), hexane.
  • Critical Step - Glassware Cleaning: Prior to use, all glassware must be rinsed thoroughly with chloroform and then baked for at least 2 hours at 80°C to remove any potential octanoate contamination [4].
  • Derivatization Procedure:
    • Place 100 µL of plasma, control sample, or calibration standard into a GC vial.
    • Carefully add 200 µL of a freshly prepared acetyl chloride in isobutanol reagent (3 mol/L). Note: Mixing is exothermic; consider cooling reagents before combining.
    • Incubate the samples for 60 minutes at 90°C.
    • After cooling to room temperature, add 250 µL of chloroform.
    • Vortex the mixture for 1 minute and centrifuge for 5 minutes at 1500×g.
    • The lower chloroform layer, containing the derivatized octanoate, is ready for GC-MS analysis.

This method improved the Lower Limit of Quantification (LLOQ) by about twenty times compared to the traditional methyl esterification method and demonstrated good precision (intra-day CV < 9.1%) and linearity (R² > 0.99) [4] [6].

Systematic Contamination Pinpointing Workflow

When you encounter contamination, follow this logical workflow to isolate the source. Begin at the instrument and work backward through your sample preparation steps [5].

Start Start: Suspected Contamination Step1 1. Run Instrument Blank Start->Step1 Step2 2. Check CCV Performance Step1->Step2 Step3 Contamination Present? Step2->Step3 Step4 Source: Instrument (Action: Clean inlet, replace liner/septum) Step3->Step4 Yes Step5 3. Test Extraction Solvents Step3->Step5 No Step6 Contamination Present? Step5->Step6 Step7 Source: Solvents (Action: Use higher grade/vendor) Step6->Step7 Yes Step8 4. Test Extract Drying Agents Step6->Step8 No Step9 Contamination Present? Step8->Step9 Step10 Source: Drying Agents (Action: Bake glass wool, rinse filter paper, clean sodium sulfate) Step9->Step10 Yes Step11 Source: Sample Prep Workflow (Action: Review all steps and labware) Step9->Step11 No

Proactive Prevention: GC-MS Maintenance Schedule

Preventing contamination is more efficient than troubleshooting it. Adhere to a regular preventative maintenance schedule [2] [3].

Component Maintenance Task Frequency
Septum Replace to prevent leaks and fragments Every 25-50 injections or daily in heavy use [2] [3]
Inlet Liner Inspect, clean, or replace Regularly, even daily; replace when discolored or residue is visible [2]
O-rings & Seals Inspect and replace Every 5 liner changes or with a new column [2]
Syringe Clean or replace Periodically; check for sticking plunger/extraneous peaks [2]
Gas Purifiers Replace Approximately every 6 months, or as indicated [3]
Column Perform maintenance bake At the start of each day or between batches (e.g., 10-15 min at max T°) [3]

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows extra, unexpected m/z peaks. What could be the cause? A1: Septum fragments in the inlet liner are a common cause. These fragments can degrade at high temperatures and produce siloxanes that corrupt the mass spectrum with extra ions. Replace the septum and inspect/clean the inlet liner [2].

Q2: Why is proactive maintenance so critical for GC-MS? A2: Approximately 75% of all GC and GC-MS problems originate at or before the inlet [3]. A simple, proactive maintenance routine for the inlet, such as regularly changing the liner and septum, can prevent the vast majority of chromatographic issues, saving significant time and resources [2] [3].

Q3: How can I be sure my carrier gas is not the source of contamination? A3: Ensure you are using multi-bed purifiers designed for GC to remove hydrocarbons, moisture, and oxygen. A saturated purifier is worse than none at all, as it can start to re-release contaminants. Replace purifiers on a regular schedule before they are exhausted [2] [3].

References

Synthesis Methods for High-Purity Octyl Octanoate

Author: Smolecule Technical Support Team. Date: February 2026

The foundation for high purity is a selective and efficient synthesis. The table below compares different catalytic methods documented in research.

Method Catalyst/Enzyme Key Optimized Parameters Reported Yield / Selectivity Key Advantages
Enzymatic Synthesis (Lipase) [1] Rhizopus arrhizus (dead mycelia) Temp: 35°C; Shaking: 150 RPM; Enzyme: 250 I.U.; 3% moisture [1] ~70% yield [1] High selectivity; mild, green reaction conditions [1]
Enzymatic Synthesis (Esterase) [2] Bacillus licheniformis esterase Temp: 45°C; Time: 12 hours; pH: 8.0 (Tris-HCl buffer) [2] 77.3% yield [2] Simple purification; commercially valuable esters [2]
Chemical Catalysis [3] Gold on Cerium Oxide (Au/CeO₂) Base-free aqueous solution [3] 82% selectivity (to octyl octanoate) [3] Direct oxidation of 1-octanol; base-free conditions [3]

Purification and Analysis Techniques

After synthesis, proper purification is crucial to remove unreacted starting materials, by-products, and the catalyst to achieve >98% purity.

  • Distillation: This is a common and effective technique for purifying esters. The choice between simple distillation (for components with widely differing boiling points) and fractional distillation (for closer boiling points) depends on your specific reaction mixture [4].
  • Solvent Removal and Concentration: Post-reaction, you may need to remove excess solvent to isolate your product. Techniques like rotary evaporation are efficient for larger volumes, while nitrogen evaporation is suitable for smaller, sensitive samples [5].
  • Verification via Gas Chromatography (GC): To confirm the success of your synthesis and the purity of the final product, analyze the mixture using Gas Chromatography (GC). Researchers commonly use this method to quantify the yield of this compound and assess the reaction's efficiency [2].

Troubleshooting Common Issues

Here are answers to some frequently asked questions that may arise during the process.

  • Q1: My reaction yield is low. What parameters can I optimize?

    • A: For enzymatic methods, systematically optimize the molar ratio of reactants, incubation time, temperature, and amount of enzyme/protein [2]. For lipase, also consider the moisture level and shaking speed of the reaction mixture [1].
  • Q2: After synthesis, my product is impure. What purification workflow should I follow?

    • A You can follow the workflow below for a step-wise purification approach. The process involves separating the crude product from the reaction mixture, followed by distillation based on your purity needs, and finally concentrating the purified ester.

Start Crude Reaction Mixture Step1 Liquid-Liquid Extraction (Separate organic phase) Start->Step1 Step2 Remove Solvent (e.g., Rotary Evaporation) Step1->Step2 Decision Purity >98% required? Step2->Decision Step3a Simple Distillation Decision->Step3a No Step3b Fractional Distillation Decision->Step3b Yes End Pure this compound (>98%) Step3a->End Step3b->End

  • Q3: I need to scale up production while maintaining high purity. What are the challenges?
    • A: Scaling up bio-based enzymatic methods presents technical and economic challenges. Key hurdles include ensuring a consistent supply of raw materials, optimizing reaction conditions for larger volumes, and managing waste to keep the process economically viable [6]. Continuous flow reactors are an emerging innovation that can enhance efficiency and improve product quality during scale-up [6].

The methods presented should provide a solid foundation for your experiments. The enzymatic synthesis with lipase or esterase is particularly promising for achieving high selectivity under mild conditions.

References

Understanding Octyl Octanoate & Volatility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is Octyl Octanoate and why is volatility a concern? this compound (also known as octyl caprylate) is an ester widely used in industries for its pleasant, fruity odor, and smooth, non-greasy texture [1] [2]. It acts as an excellent emollient in skincare products, a flavoring agent in food and beverages, and a component in high-performance industrial lubricants [1] [3].

For researchers, its volatility is a double-edged sword. While this property is desirable in fragrances and flavors, it can lead to:

  • Sample Loss: Evaporation during preparation changes the sample's concentration and composition, skewing experimental results.
  • Inaccurate Quantification: Analytical techniques like GC-MS rely on precise measurements, which volatility can compromise.
  • Handling Difficulties: Working with volatile compounds requires specific protocols to maintain sample integrity.

Troubleshooting Guide: Reducing Volatility

Here is a structured guide to help you identify and mitigate issues related to this compound volatility.

Issue Possible Causes Mitigation Strategies
High evaporation rate during sample prep High ambient temperature; large surface area exposure; extended handling time. Work in a temperature-controlled lab (-18°C storage) [4]; use sealed vials; minimize sample transfer steps.
Inconsistent analytical results Volatile loss between sampling and injection; improper sealing of vials. Use internal standards (e.g., β-myrcene) [4]; employ automated sampling; ensure vial septa are intact.
Difficulty in weighing small masses Rapid evaporation on the analytical balance. Chill samples and equipment before handling; use tightly sealed, tared containers; work swiftly.

Experimental Protocol: SPME/GC-MS for Volatile Analysis

This protocol, adapted from a green tea aroma study, is a robust method for handling and analyzing volatile organic compounds like this compound using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) [4].

Sample Preparation Sample Preparation SPME Fiber Conditioning SPME Fiber Conditioning Sample Preparation->SPME Fiber Conditioning Sample Equilibration Sample Equilibration SPME Fiber Conditioning->Sample Equilibration Volatile Absorption Volatile Absorption Sample Equilibration->Volatile Absorption GC-MS Injection GC-MS Injection Volatile Absorption->GC-MS Injection Data Analysis Data Analysis GC-MS Injection->Data Analysis

Sample Preparation

  • Storage: Immediately after preparation, freeze samples at -18°C and wrap them in aluminum foil to protect from light [4].
  • Aliquoting: Transfer a precise volume (e.g., 10 mL) of your sample containing this compound into a 20 mL SPME vial [4].
  • Internal Standard: Add a known quantity of an internal standard (e.g., 2 μL of β-myrcene) to correct for procedural losses and instrument variability [4].
  • Sealing: Crimp the vial shut with a septum cap to create a headspace. Parafilm can be used around the edges for an extra seal [4].

SPME Fiber Conditioning & Extraction

  • Conditioning: Prior to first use, condition the SPME fiber in a GC-MS injection port. A typical method is 20 minutes at 200°C [4].
  • Equilibration: Place the sealed sample vial in a heater and allow it to equilibrate. A common setting is 30 minutes at 30°C [4].
  • Absorption: Insert the conditioned SPME fiber through the septum and expose it to the vial's headspace for a set time (e.g., 30 minutes at 55°C) to absorb volatile compounds [4].

GC-MS Analysis

  • Injection: Retract the fiber and immediately inject it into the GC-MS for thermal desorption. The cited study used an injection temperature of 250°C [4].
  • Chromatography: Use a temperature gradient for separation. An example program is:
    • Start at 40°C (hold for 3 min)
    • Ramp to 240°C at 4°C/min
    • Hold at 240°C for 5 min [4].
  • Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of 35-450 amu [4].

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound samples long-term to prevent degradation and evaporation? For long-term storage, keep this compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and store at freezer temperatures (-18°C or lower). This minimizes oxidative degradation and reduces vapor pressure, thus limiting evaporation [4].

Q2: How can I improve the recovery of this compound in my sample preparation? Using an internal standard is the most effective way to account for and improve the apparent recovery of volatile compounds. A compound like β-myrcene, which behaves similarly during extraction and analysis, allows you to mathematically correct for losses that occur during the process [4].

Q3: Are there any AI-powered tools that can help optimize experimental parameters for volatile compounds? Yes, artificial intelligence is increasingly used in this field. AI-driven predictive modeling can analyze chemical data to suggest optimal synthesis or extraction conditions for higher yield and purity. Furthermore, machine learning models can analyze vast datasets to predict the stability and behavior of compounds like this compound in various matrices, accelerating R&D [2] [3].

Key Takeaways

To effectively manage this compound volatility:

  • Control the environment by working at low temperatures and using sealed containers.
  • Standardize your methods by employing internal standards and automated systems where possible.
  • Leverage modern techniques like SPME, which is designed for the analysis of volatile compounds without the need for solvents.

References

Lipase Immobilization Methods for Octanoate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes immobilization methods and carriers evaluated for synthesizing esters like octyl octanoate, based on experimental data.

Lipase Origin Immobilization Method Carrier/Support Material Performance Metrics (Acylation Activity, etc.) Key Advantages / Notes
Rhizopus arrhizus Physical Adsorption [1] O-Propargyl Dextran (PgD) [1] [2] 35 μmol L⁻¹ min⁻¹ [1] Hydrophobic, carbon-rich support; good for esterification [2].
Rhizopus arrhizus Physical Adsorption [1] O-Pentynyl Dextran (PyD) [1] [2] 27 μmol L⁻¹ min⁻¹ [1] Similar to PgD; tunable hydrophilic-lipophilic balance [2].
Rhizopus arrhizus Physical Adsorption [1] [2] Lewatit VP OC 1600 [1] [2] High esterification yield for geranyl octanoate [2] Macroporous methacrylic polymer; commonly used commercial support.
Rhizopus arrhizus Physical Adsorption [1] Polyethylene [1] 18 μmol L⁻¹ min⁻¹ [1] --
Aspergillus niger Gel Entrapment [1] Calcium Alginate [1] 22 μmol L⁻¹ min⁻¹ [1] --
Streptomyces gobitricini Adsorption [3] Calcium Carbonate (CaCO₃) [3] 82.66% Immobilization Efficiency [3] High operational stability; alkaline pH tolerance.

The following workflow diagrams the selection and optimization process based on the methods described in the research.

immobilization_workflow cluster_screen Screening Phase cluster_optimize Optimization Parameters Start Start: Define Synthesis Goal Screen Screen Lipases & Carriers Start->Screen Immobilize Immobilize Selected Lipase Screen->Immobilize Optimize Optimize Reaction Parameters Immobilize->Optimize Validate Validate & Scale Up Optimize->Validate Lipase Lipase Origin (e.g., R. arrhizus, A. niger) Carrier Carrier Type (e.g., PgD, PyD, Lewatit) Lipase->Carrier Activity Evaluate Acylation Activity Carrier->Activity P1 Temperature P2 Moisture Level P3 Shaking Speed P4 Enzyme Dose

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers face during immobilization and synthesis.

Problem Possible Causes Solutions & Recommendations

| Low Acylation Yield | Sub-optimal reaction conditions (T, pH, moisture). Poor enzyme activity on chosen carrier. | Optimize using RSM. For R. arrhizus, try 35°C, 3% moisture, 150 RPM [1]. Re-screen carriers; O-Propargyl Dextran often performs well [1] [2]. | | Rapid Loss of Biocatalyst Activity | Enzyme leaching from support. Denaturation by organic solvents/substrates. | Use cross-linking after adsorption (e.g., on polyethylene) [1]. Ensure immobilization provides a protective microenvironment [2]. | | Difficulty in Product Analysis | Co-elution of substrate and product in HPLC. Inaccurate quantification. | Use a C-18 column with methanol:acetonitrile (60:40) mobile phase at 1.0 mL/min [1]. Detect at 210 nm and use a calibration curve (2-200 ppm) [1]. | | Low Immobilization Efficiency | Support surface area or chemistry is unsuitable. Incorrect loading or buffer conditions. | Select supports with high surface area & suitable hydrophobicity (e.g., Lewatit, 130 m²/g) [2]. Optimize protein load; for CaCO₃, 3500 U/g support was effective [3]. |

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a study that screened lipases and optimized conditions for this compound synthesis [1].

Objective: To synthesize this compound using immobilized Rhizopus arrhizus lipase and quantify the yield via HPLC.

Materials:

  • Enzyme: Lipase from Rhizopus arrhizus.
  • Support: O-Propargyl Dextran (PgD), O-Pentynyl Dextran (PyD), or Lewatit VP OC 1600.
  • Chemicals: Octanoic acid (≥99%), Octanol (≥99%), n-Hexane (HPLC grade), Methanol and Acetonitrile (HPLC grade).
  • Equipment: Orbital shaker, HPLC system with C-18 column and DAD detector, standard glassware.

Methodology:

  • Immobilization: Physically adsorb the lipase onto the chosen support. Determine immobilization efficiency by measuring the protein content in the supernatant before and after immobilization using a standard assay (e.g., Bradford method) [1].
  • Esterification Reaction:
    • In a Teflon-stoppered conical flask, prepare a reaction mixture containing 1:1 (v/v) octanoic acid and octanol in n-hexane.
    • Add the immobilized biocatalyst (e.g., 250 I.U.) to the reaction mixture [1].
    • Incubate the flask at 35°C with shaking at 150 RPM for a defined period (e.g., several hours to 24 hours) [1].
  • Product Quantification:
    • Withdraw samples at regular intervals.
    • Analyze using HPLC under the following conditions:
      • Column: C-18 (150 mm × 4.6 mm)
      • Mobile Phase: Methanol:Acetonitrile (60:40)
      • Flow Rate: 1.0 mL/min
      • Detection: DAD at 210 nm
    • Quantify this compound using a pre-established external standard calibration curve (e.g., 2-200 ppm) [1].
  • Calculation of Acylation Activity:
    • Express the acylation activity in μmol of this compound produced per liter per minute (μmol L⁻¹ min⁻¹) under the specified reaction conditions [1].

Key Takeaways for Researchers

  • Carrier Choice is Critical: Supports like O-Propargyl Dextran are particularly effective for ester synthesis like this compound due to their hydrophobic surface and ability to stabilize the enzyme in organic media [1] [2].
  • Systematic Optimization Pays Off: Employ statistical models like Response Surface Methodology (RSM) to efficiently optimize multiple parameters (temperature, moisture, shaking speed) rather than one-variable-at-a-time approaches [1] [4].
  • Consider Newer Supports: While not tested for octanoate, recent studies using calcium carbonate and rice straw show promising immobilization efficiency and stability, suggesting potential for further investigation [3] [4].

References

octyl octanoate reaction parameter optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Octyl Octanoate

The table below summarizes two efficient methods for synthesizing this compound, catering to different research goals, whether prioritizing mild conditions and specificity or high conversion and long-term stability.

Parameter Enzymatic Synthesis (Lipase Biocatalyst) [1] Catalytic Hydrogenation & Esterification (RuSn/ZnO) [2]
Catalyst Lipase from Rhizopus arrhizus (on dead mycelia) Bimetallic RuSn on Zinc Oxide (ZnO) support
Optimal Temperature 35 °C 300 °C
Optimal Pressure Ambient 30 atm H₂
Reaction Time Not specified (monitored via HPLC) Weight Hourly Space Velocity (WHSV) of 2 h⁻¹
Key Reactants Octanoic acid and Octanol (1:1 ratio) Octanoic acid
Conversion/Yield ~70% acylation yield 99.4% conversion of octanoic acid
Primary Product This compound Octanol (93.0% selectivity), with this compound as a side product
Key Advantage High specificity, mild and safe reaction conditions, minimal by-products Exceptionally high conversion and catalyst stability (>1000 hours)

Experimental Protocol: Enzymatic Synthesis

For researchers aiming for a selective synthesis under mild conditions, the enzymatic method using a lipase biocatalyst is recommended. Here is a step-by-step protocol based on the optimized parameters [1].

Catalyst Preparation
  • Source your catalyst. Use lipase-bearing dead mycelia of Rhizopus arrhizus. This can be indigenously produced or sourced from suppliers.
  • Immobilize the enzyme. The lipase should be immobilized on a suitable support to enhance its stability and reusability. The study achieved high activity with this specific biological immobilization approach [1].
Reaction Setup
  • Prepare the reaction mixture. In a Teflon-stoppered 100 mL conical flask, combine:
    • Solvent: 60 mL of n-hexane.
    • Reactants: 750 mM octanol and 850 mM octanoic acid.
    • Catalyst: 250 I.U. of your prepared lipase biocatalyst.
    • Moisture: Maintain a controlled moisture level of 3% in the reaction medium. This is crucial for keeping the enzyme in its active configuration while favoring the acylation reaction [1].
  • Initiate the reaction. Place the flask in an incubator shaker set to the following parameters:
    • Temperature: 35 °C
    • Shaking Speed: 150 RPM
Product Analysis
  • Withdraw samples. Draw samples from the reaction mixture at regular intervals.
  • Analyze via HPLC. Quantify the this compound produced using High-Performance Liquid Chromatography (HPLC) with the following setup [1]:
    • Column: C-18 column (150 mm × 4.6 mm)
    • Mobile Phase: Methanol and Acetonitrile in a 60:40 ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: Diode Array Detector (DAD) at a wavelength (λmax) of 210 nm.

The workflow for this enzymatic synthesis process is as follows:

A Catalyst Prep B Reaction Setup A->B C Incubation B->C D HPLC Analysis C->D E This compound D->E M1 Lipase on dead mycelia M1->A M2 n-Hexane, 3% Moisture M2->B M3 35°C, 150 RPM M3->C M4 C-18 Column, λmax 210nm M4->D

Enzymatic Synthesis Workflow: This diagram outlines the key stages and critical parameters for synthesizing this compound using a lipase biocatalyst.

Troubleshooting Common Experimental Issues

Problem Possible Causes Solutions & Recommendations
Low Acylation Yield [1] Incorrect moisture level, suboptimal temperature, insufficient enzyme amount, wrong solvent. Systematically optimize parameters. Confirm 3% moisture, 35°C, and 250 I.U. enzyme dose. Use hydrophobic solvents like n-hexane.
Enzyme Deactivation/Loss of Activity [1] Denaturation by solvents or high temperature, leaching from support, physical damage. Ensure immobilization on a robust support. Avoid temperatures significantly above 35°C. Test enzyme activity in small batches pre-experiment.
Formation of Side Products [1] Acyl migration, non-selective chemical catalysis, impurities in reactants. The specificity of the lipase biocatalyst inherently minimizes side products. Use high-purity (≥99%) octanol and octanoic acid.
Low Conversion in Chemical Route [2] Incorrect temperature/pressure, deactivated catalyst, improper space velocity. For the RuSn/ZnO catalyst, strictly adhere to 300°C, 30 atm H₂ pressure, and a WHSV of 2 h⁻¹. Ensure a fresh/regenerated catalyst is used.
Unwanted Esterification in Hydrogenation Reactor [2] Co-presence of octanoic acid and produced octanol over SnOx and ZnO sites. Optimize reaction conditions to suppress this secondary esterification. The RuSn/ZnO system successfully minimized this to achieve 93% selectivity for octanol.

Key Takeaways

  • For green and specific synthesis: The enzymatic method using Rhizopus arrhizus lipase is superior, operating under mild conditions with high selectivity [1].
  • For maximum conversion and stability: The catalytic hydrogenation process with RuSn/ZnO achieves near-complete conversion and remarkable long-term stability, though it requires high-temperature and high-pressure equipment [2].

References

raw material cost reduction octyl octanoate

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Raw Material Cost Drivers

The production cost of octyl octanoate is highly influenced by the prices of its raw materials and the efficiency of the synthesis process. The following table breaks down the main cost drivers and challenges identified in industry analyses.

Factor Impact on Cost Key Details
Primary Raw Materials High Impact Derived from 1-octanol (octanol) and octanoic (caprylic) acid [1] [2]. Costs are volatile, tied to petrochemical or oleochemical (e.g., coconut, palm oil) markets [3] [1] [2].
Production Process High Impact Energy-intensive heating, separation, purification [1]. Initial investment for production facilities can be significant [4].
Key Challenge: Price Volatility High Impact Susceptible to fluctuations in crude oil prices and agricultural commodity markets, causing unpredictable production expenses [1] [2] [4].
Key Challenge: Regulatory & Sustainability Medium to High Impact Stricter environmental/safety standards can increase operational and compliance costs [3] [2]. Growing demand for bio-based/sustainable ingredients influences sourcing [3] [4].

Industrial Strategies for Cost Optimization and Troubleshooting

While the search results do not provide specific troubleshooting guides for lab experiments, they highlight several industry-level approaches to cost management and process improvement. These principles can be highly relevant for research planning.

  • Strategy 1: Explore Advanced Synthesis Technologies

    • Enzymatic Synthesis: Using enzymes as catalysts is a growing trend. This method often requires milder reaction conditions (lower energy input), offers higher selectivity (potentially reducing by-products and simplifying purification), and aligns with green chemistry principles [4] [5] [6].
    • Process Intensification: Technologies like continuous flow reactors are being implemented to enhance efficiency, improve product quality consistency, and reduce batch-to-batch variability compared to traditional batch processes [4].
    • AI and Process Optimization: Artificial Intelligence (AI) and predictive modeling are used to optimize chemical reactions in real-time, fine-tuning parameters to increase yield and purity while reducing waste and energy consumption [7] [8] [5].
  • Strategy 2: Investigate Sustainable and Alternative Feedstocks

    • There is a significant shift towards bio-based production routes. Research is focused on deriving 1-octanol and octanoic acid from renewable feedstocks like plant-based oils to create a more sustainable and potentially less volatile supply chain [9] [4]. This can also open doors to "green" certifications and premium product segments [9].
  • Strategy 3: Address Supply Chain and Operational Efficiency

    • To mitigate raw material price volatility, companies pursue long-term contracts with suppliers to stabilize input costs [1].
    • Investing in predictive maintenance for production machinery, often aided by AI, helps minimize costly downtime and maintains operational efficiency [5].

Proposed Experimental Workflow for Cost-Reduction Research

Based on the industrial insights, here is a conceptual workflow you could adapt for designing your laboratory experiments. This diagram outlines a cyclical process of testing, analysis, and optimization.

Start Define Cost-Reduction Goal S1 Select Synthesis Method Start->S1 S2 Screen Feedstock & Catalysts S1->S2 S3 Optimize Reaction Parameters S2->S3 S4 Purify & Analyze Product S3->S4 S5 Economic & Lifecycle Assessment S4->S5 Decision Goal Achieved? S5->Decision Decision->S1 No End Document Protocol Decision->End Yes

The industrial data suggests a strong focus on green chemistry and process efficiency as the primary levers for cost reduction. Your experimental designs could prioritize comparing traditional acid-catalyzed synthesis with emerging methods like enzymatic esterification.

References

Troubleshooting Octanoate Enrichment Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions for analyzing octanoate enrichment in human plasma using a transesterification-based GC-MS method.

Problem Possible Cause Recommended Solution
Low Sensitivity/High LLOQ Use of methyl esterification method [1] Adopt transesterification with isobutanol; improves LLOQ by ~20x (down to 0.43 μM) [1] [2].
Incorrect/Inaccurate Results Contamination from labware or reagents [1] [2] Rinse all glassware with chloroform and bake at 80°C for 2+ hours before use [2].
Low Precision/Reproducibility Inhomogeneous plasma samples during spiking [2] For control samples, spike organic stock solution onto a glass surface, dry under nitrogen, then add plasma [2].
Inconsistent Calibration Pipetting errors from viscous tracer solution [2] Perform a liquid-liquid extraction of the stock tracer solution in chloroform-methanol before creating calibration standards [2].

Detailed Experimental Protocol: Isobutanol Derivatization GC-MS

This protocol is adapted from the validated method for analyzing octanoate enrichment in human plasma [2].

Materials and Reagents
  • Isobutanol (EMSURE grade; Merck)
  • Acetyl chloride (Sigma)
  • Chloroform (SupraSolv grade; Merck)
  • Hexane (Merck)
  • Glyceryl tri[1,2,3,4-13C4]octanoate (the stable isotope-labeled tracer; Sigma)
  • Prepare a derivatization reagent of 3 mol/L acetyl chloride in isobutanol. Caution: Mix slowly as the reaction is exothermic; pre-cooling reagents is advised. Prepare this fresh for every experiment [2].
Sample Derivatization Steps
  • Glassware Preparation: Thoroughly rinse all glassware with chloroform and bake at 80°C for at least 2 hours to eliminate contaminating octanoate [2].
  • Derivatization: In a GC vial, mix 100 μL of plasma (or calibration standard/control sample) with 200 μL of the freshly prepared acetyl chloride/isobutanol reagent [2].
  • Incubation: Incubate the mixture for 60 minutes at 90°C [2].
  • Extraction: After cooling to room temperature, add 250 μL of chloroform to the vial. Vortex for 1 minute and then centrifuge for 5 minutes at 1500×g [2].
  • Analysis: The lower organic layer is now ready for analysis by GC-MS [2].
Calibration and Quality Control
  • Calibration Curve: Create a calibration curve by adding varying amounts of the extracted labeled octanoate to a fixed amount of unlabeled octanoate (e.g., 64 nmol/mL). The curve should cover the expected enrichment range (e.g., 0.0 to 83.0 TTR%) [2].
  • Control Samples: Spike pooled plasma with known amounts of labeled and unlabeled octanoate to create low and high controls. Ensure homogeneous preparation by drying the spiking solution first, as described in the troubleshooting table [2].

Workflow and Method Comparison

The diagrams below illustrate the key procedural steps and advantages of the recommended method.

A Start: Plasma Sample B Add Isobutanol Reagent A->B C Incubate (90°C, 60 min) B->C D Extract with Chloroform C->D E Analyze via GC-MS D->E F Data: Enrichment Result E->F

GoldStandard Methyl Esterification Problem1 High Risk of Contamination GoldStandard->Problem1 Problem2 Lower Sensitivity (LLOQ ~8.6 µM) GoldStandard->Problem2 Outcome1 Biased/Incorrect Results Problem1->Outcome1 Problem2->Outcome1 NewMethod Transesterification with Isobutanol Advantage1 Minimized Contamination NewMethod->Advantage1 Advantage2 High Sensitivity (LLOQ 0.43 µM) NewMethod->Advantage2 Outcome2 Accurate & Reproducible Data Advantage1->Outcome2 Advantage2->Outcome2

Key Technical Notes

  • Method Performance: The isobutanol derivatization method demonstrates excellent precision with an intraday coefficient of variation (CV) of < 9.1% and an interday CV of < 9.3%. The calibration curve is highly linear with R² > 0.99 [1] [2].
  • Clinical Context: This method was specifically developed for stable isotope tracer studies involving orally administered Glyceryl tri[1,2,3,4-13C4]octanoate. It helps investigate the metabolic fate of Medium-Chain Triglycerides (MCT) in patients with mitochondrial long-chain fatty acid oxidation disorders [2].

References

Comparative Properties of Emollient Esters

Author: Smolecule Technical Support Team. Date: February 2026

The performance of an ester emollient is determined by its physicochemical properties. The table below summarizes key experimental data for octyl octanoate and other common esters.

Emollient Ester Viscosity (cP) Contact Angle (Degrees) Spreading Value (mm²) Interfacial Tension vs. Water (mN/m) Coefficient of Friction Dielectric Permittivity
This compound Information Missing Information Missing Information Missing Information Missing Information Missing Information Missing
Diisopropyl Adipate ~72 [1] ~19.4 (initial) [1] ~485 [1] ~121 [2] 0.059-0.174 (range) [2] ~5.35 [1]
Isodecyl Neopentanoate ~66 [1] ~20.4 (initial) [1] ~415 [1] Information Missing 0.059-0.174 (range) [2] Information Missing
Isocetyl Stearate ~271 [1] ~69.4 (initial) [1] ~285 [1] Information Missing 0.059-0.174 (range) [2] Information Missing
Octyldodecyl Stearoyl Stearate ~831 [1] ~80.0 (initial) [1] ~205 [1] Information Missing 0.059-0.174 (range) [2] Information Missing
Diisostearyl Malate Information Missing Information Missing Information Missing ~82 [2] 0.059-0.174 (range) [2] Information Missing
C12-15 Alkyl Benzoate Information Missing Information Missing Information Missing ~212 [2] 0.059-0.174 (range) [2] Information Missing
Neopentyl Glycol Diethylhexanoate Information Missing Information Missing Information Missing ~182 [2] 0.059-0.174 (range) [2] Information Missing

> Note on Data Gaps: While specific data for this compound is limited in the provided search results, its well-documented low viscosity and non-greasy character [3] [4] suggest its properties are comparable to other low-viscosity esters like Diisopropyl Adipate and Isodecyl Neopentanoate.

Experimental Protocols for Key Measurements

To ensure the data's reliability and reproducibility, here are the standard experimental methods used to generate the comparative metrics.

  • Spreading Value Measurement [1]:

    • Substrate Preparation: Cut and hydrate a synthetic membrane (e.g., Vitro-skin) in a humidity chamber for 24 hours.
    • Sample Application: Using an electronic pipette, place a 10-µL sample of the emollient onto the membrane.
    • Measurement: After 10 minutes, measure the final spreading area (in mm²) of the emollient. Perform at least six replicates.
  • Contact Angle Measurement [2] [1]:

    • Setup: Place a solid substrate (e.g., silicone sheet on glass) on the stage of a contact angle analyzer (e.g., DataPhysics OCA20).
    • Dispensing: Produce a small droplet (e.g., 5 µL) of the emollient on the substrate.
    • Imaging & Analysis: Capture images of the droplet immediately (within 1 second) using a high-speed camera. Software calculates the contact angle based on the droplet's shape. Multiple trials are averaged.
  • Interfacial Tension (IFT) Measurement [2]:

    • Density Calibration: Measure the density of both the emollient and water phases.
    • Droplet Formation: Suspend a water droplet within a cuvette filled with the emollient.
    • Analysis: The instrument analyzes the shape of the suspended droplet, and the IFT is calculated based on the balance between gravitational force and interfacial tension.
  • Coefficient of Friction (Lubricity) Measurement [2]:

    • Surface Preparation: Mount one surface (e.g., 3M Transpore Tape on steel) and attach a Teflon blade to the reciprocating arm.
    • Application: Apply the emollient between the two surfaces.
    • Testing: Move the Teflon blade across the taped surface with a set stroke length and frequency under a defined load (e.g., 50N). The instrument measures the force required, from which the coefficient of friction is calculated.

The workflow for characterizing emollient esters integrates these methods as shown below:

Start Start Emollient Characterization Step1 Spreading Value Measurement Start->Step1 Step2 Contact Angle Measurement Start->Step2 Step3 Interfacial Tension Measurement Start->Step3 Step4 Coefficient of Friction Measurement Start->Step4 Analysis Data Analysis & Performance Correlation Step1->Analysis Step2->Analysis Step3->Analysis Step4->Analysis

Structural Relationships and Performance

The properties of ester emollients are directly linked to their molecular structure. Understanding these relationships allows for targeted selection.

  • Ester Groups and Polarity: Introducing ester groups into a hydrocarbon chain significantly increases polarity. This is reflected in a higher dielectric permittivity and lower interfacial tension against water, as seen when comparing the nonpolar isododecane to the more polar diisopropyl adipate [2].

  • Hydroxyl Groups and Hydrogen Bonding: Adding a hydroxyl group (e.g., in diisostearyl malate vs. diisostearyl fumarate) enables hydrogen bonding. This leads to lower interfacial tension and higher viscosity compared to their non-hydroxylated counterparts [2].

  • Hydrocarbon Chain Length: Longer hydrocarbon chains between or attached to ester groups reduce overall polarity. This results in higher interfacial tension and lower permittivity. Viscosity also increases with molecular weight [2].

  • Chain Branching vs. Linear Chains: Branched-chain esters (e.g., neopentyl glycol diethylhexanoate) are bulkier and hinder molecular rearrangement at interfaces, leading to higher interfacial tension compared to their straight-chain analogs (e.g., neopentyl glycol dicaprate) [2].

  • Aromatic Groups: Replacing a branched hydrocarbon with an aromatic group (e.g., in C12-15 alkyl benzoate) increases polarity and permittivity but can also lead to higher interfacial tension due to hindered motion at the interface, similar to branching [2].

Key Selection Guidelines

Based on the structure-property relationships, here are some practical guidelines for selecting ester emollients:

  • For a Light, Dry Feel and High Spreadability: Choose low molecular weight, low viscosity esters with linear or minimally branched chains. This compound, diisopropyl adipate, and isodecyl neopentanoate are excellent examples [1] [4].
  • For Water Resistance or Forming a More Cohesive Film: Opt for higher molecular weight, branched, or aromatic esters that have higher interfacial tension and slower spreading, such as octyldodecyl stearoyl stearate or C12-15 alkyl benzoate [2] [1].
  • For Easy Emulsification: Polar esters with hydroxyl groups or linear chains that have low interfacial tension against water (e.g., diisostearyl malate, lauryl lactate) are more readily emulsified [2].

References

octyl octanoate alternative ester comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Octyl Octanoate

The following table summarizes the primary characteristics and applications of this compound as identified in current market and research literature. This data can be used to define the key points of comparison when evaluating other esters.

Aspect Description
Chemical Nature Ester of 2-ethylhexanol (octanol) and octanoic acid [1]
Key Properties Excellent emollient; non-greasy, silky feel on skin; high spreadability; thermal & oxidative stability; mild, low volatility odor [2] [1] [3]

| Primary Applications | • Cosmetics & Personal Care: Skin conditioner in sunscreens, moisturizers, anti-aging lotions; dispersing agent for pigments [2] [1] [3]Food & Flavor: Flavoring agent/intensifier for fruity (esp. citrus) notes in beverages, confectionery, dairy [2] [4]Fragrance: Carrier and fixative to enhance scent longevity [3] [4]Pharmaceuticals: Excipient/carrier for topical & transdermal drug delivery; taste-masking agent [2] [3] [4]Industrial: High-performance synthetic lubricant (e.g., aviation, automotive) [2] | | Market Trends | Growing demand for bio-based/"green" alternatives and sustainable production (e.g., enzymatic synthesis); "clean beauty" trend driving demand for natural ingredients [2] [3] [5] |

Experimentally Cited Properties and Effects

For a researcher-focused guide, specific experimental findings add significant credibility. Here are some cited effects of this compound from scientific and industry studies:

  • Photostability in Sunscreens: A study in cosmetic dermatology found that this compound improved the photostability of the UVA filter avobenzone in vitro. The combination provided better protection against UVA radiation compared to avobenzone alone [4].
  • Sensory Properties in Food: Research in the Journal of Food Science and Technology showed that adding this compound to pineapple juice improved its overall sensory qualities, particularly enhancing the fruity aroma and flavor [4].
  • Taste-Masking in Pharmaceuticals: A study published in the Journal of Pharmaceutical Sciences reported that a 1% concentration of this compound was effective in reducing the bitter taste of several model drugs in human sensory panel tests [4].

Synthesis Methodologies for High-Purity Esters

While not a direct comparison, current research into synthesis methods highlights parameters important for evaluating ester performance, such as efficiency and purity. The following workflow diagrams two modern catalytic approaches for ester synthesis, which could be applied to produce this compound or its alternatives.

G cluster_nbs N-Bromosuccinimide (NBS) Catalysis cluster_enzyme Enzymatic Synthesis (Lipase) A1 Carboxylic Acid + Alcohol A2 Add NBS Catalyst (7 mol%) A1->A2 A3 Heat to 70°C (Neat Conditions) A2->A3 A4 Ester Product A3->A4 B1 Substrates (Octanol + Octanoic Acid) B2 Calculate SER (Substrate-Enzyme Relation) B1->B2 B3 Optimize Loading (SER ≈ 4-9 for C8 chains) B2->B3 B4 Solvent-Free Reaction B3->B4 B5 High Conversion Ester (96-99% Yield) B4->B5

The diagram above shows two efficient synthetic pathways. Below is a comparison of their key features and optimal conditions based on experimental data [6] [5].

Feature NBS Catalysis [6] Enzymatic Synthesis [5]
Catalyst N-Bromosuccinimide (NBS, 7 mol%) Immobilized Lipase (e.g., Novozym 435)
Conditions Neat (solvent-free), 70°C Solvent-free system, optimized SER (Substrate-Enzyme Relation)
Key Performance ~94% conversion for model substrates 96-99% yield for this compound
Advantages Metal-free, air/moisture tolerant, simple setup Highly selective, green process, bio-based

Suggestions for Further Comparative Research

To build a comprehensive guide, you may need to investigate these areas:

  • Identify Key Competitors: Based on its applications, direct alternative esters likely include other emollients like decyl oleate, cetyl palmitate, isopropyl myristate, and other octanoate esters. A focused search on these specific compounds would be the next step.
  • Compare Critical Performance Data: Once alternatives are identified, you can compare them against this compound using these parameters:
    • Comedogenicty: Pore-clogging potential.
    • Irritation Potential: (e.g., Draize test scores).
    • Spreading Coefficient: Measured performance on skin.
    • Oxidative Stability: Under various thermal conditions.
    • Solvency Power: For actives and pigments.
  • Consult Specialized Databases: Peer-reviewed literature on dermatology or cosmetic science, and chemical databases like SciFinder or PubChem, are excellent sources for finding the experimental data needed for a direct, quantitative comparison.

References

Core Parameters for GC-MS Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

A validated GC-MS method must meet specific performance criteria. The following table summarizes the standard parameters and typical acceptance criteria, drawing from general guidelines and a specific method for analyzing penicillin G [1] [2].

Validation Parameter Description Common Acceptance Criteria Example from Literature (Penicillin G) [1]
Specificity Ability to measure analyte accurately in the presence of other components. No interference at analyte retention time. Achieved via separation on a TG-1MS capillary column.
Linearity & Range The method's ability to produce results proportional to analyte concentration. Correlation coefficient (R²) ≥ 0.999. R² ≥ 0.9994 within the LOQ–200.0 µg/kg range.
Accuracy Closeness of results to the true value. Recovery typically 98-102%. Recovery 80.31–94.50%.
Precision Repeatability (intra-day) Relative Standard Deviation (RSD) < 2%. Intra-day RSD: 2.13 to 4.82%.
Intermediate Precision (inter-day) RSD < 3%. Inter-day RSD: 2.74 to 6.13%.
LOD & LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ). LOD (S/N ~3:1), LOQ (S/N ~10:1). LOD: 1.70–3.20 µg/kg; LOQ: 6.10–8.50 µg/kg.
Robustness Capacity to remain unaffected by small, deliberate changes in method parameters. Consistent performance under variations. Not specified in the sourced method.

Detailed Experimental Protocols from Research

These protocols from published studies can serve as excellent templates for designing your own experiments for octyl octanoate.

1. Protocol for Analyzing Octanoate in Human Plasma [3] This method is highly relevant as it details the analysis of octanoate, which is a structural component of this compound.

  • Sample Derivatization: Plasma samples (100 µL) were derivatized directly by adding 200 µL of acetyl chloride in isobutanol (3 mol/L). The mixture was incubated for 60 minutes at 90°C. This transesterification reaction is key to making the analyte more volatile and less polar for GC-MS analysis.
  • Sample Extraction & Analysis: After cooling, 250 µL of chloroform was added. The mixture was vortexed for 1 minute and centrifuged. The organic layer was then analyzed.
  • GC-MS Calibration: A calibration curve was constructed using known enrichments of stable isotope-labeled octanoate, with levels from 0.0 to 83.0 TTR% (tracer-tracee ratio). The curve showed excellent linearity with R² > 0.99.
  • Precision and Sensitivity: The method demonstrated good intra-day (< 9.1%) and inter-day (< 9.3%) precision. It achieved a lower limit of quantification (LLOQ) of 0.43 µM, which was a significant sensitivity improvement over older methods.

2. Protocol for Analyzing Penicillin G in Eggs [1] This method provides a robust example of a full validation for a specific analyte in a complex matrix.

  • Sample Preparation: Egg samples were pretreated using Accelerated Solvent Extraction (ASE) and purified via Solid-Phase Extraction (SPE) on Oasis HLB cartridges. This combination is effective for complex biological samples.
  • Chemical Derivatization: A derivatization step was performed using trimethylsilyl diazomethane (TMSD) to convert penicillin G into a more volatile form suitable for GC-MS analysis. TMSD is noted as a safer alternative to traditional diazomethane.
  • GC-MS/MS Conditions:
    • Column: TG-1MS capillary column (30.0 m × 0.25 mm i.d., 0.25 µm).
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
    • Oven Program: Initial temp 100°C (held 1 min), increased to 220°C at 30°C/min (held 1 min), then to 280°C at 30°C/min (held 5 min).
    • Injection: Splitless mode at 280°C.

Key Considerations for Your Analysis

To ensure your guide is comprehensive, here are critical factors to address based on the search results:

  • The Role of Derivatization: Many compounds analyzed by GC-MS require chemical derivatization to improve their volatility, thermal stability, and chromatographic behavior [4]. As shown in the protocols above, this is a critical step for accurate analysis. The choice of derivatizing agent (e.g., isobutanol, TMSD) depends on the functional groups of your analyte.
  • Managing Sample Matrix: The complexity of your sample (e.g., plasma, tissue, formulated product) greatly impacts method development. Techniques like SPE and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for cleaning up complex samples before analysis, reducing background interference and protecting the instrument [5].

The experimental workflow below summarizes the key stages of a GC-MS method development and validation process.

Start Start: Method Development Sample Sample Preparation Start->Sample Derivatization Derivatization Sample->Derivatization e.g., Isobutylation [3] or Silylation [1] GC_MS GC-MS Analysis Derivatization->GC_MS Set optimal chromatographic conditions Validation Method Validation GC_MS->Validation Param1 • Specificity • Linearity Validation->Param1 Param2 • Accuracy • Precision Validation->Param2 Param3 • LOD/LOQ • Robustness Validation->Param3 End Validated Method Param1->End Param2->End Param3->End

How to Proceed with Your Guide

Given the absence of a direct method for this compound, I suggest the following path forward:

  • Establish a Baseline Protocol: Use the detailed parameters and protocols above, particularly the derivatization and GC-MS conditions from [3], as a scientifically sound starting point for developing your own validation study on this compound.
  • Contextualize with Compound Data: You can enhance your guide by including general information about this compound, such as its structure (C16H32O2) [6] and its widespread use as an emollient in cosmetics and a flavoring agent in food [7] [8]. This highlights the practical need for a validated analytical method.
  • Compare Against Alternatives: When comparing your method to "other alternatives," you can contrast the modern GC-MS/MS approach with older or less sophisticated techniques like thin-layer chromatography (TLC), which is less sensitive and efficient [1].

References

Chemical Properties & Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of octyl octanoate and octyl acetate based on the search results.

Property This compound Octyl Acetate
Chemical Structure C16H32O2 (Diester) [1] C10H20O2 (Ester) [2]
Molecular Weight 256.43 g/mol [1] 172.27 g/mol [2]
Odor Profile Fruity [1] Fruity, slightly waxy floral [2]
logP (est.) 6.90 [1] Information Missing
Flash Point 139.4°C (283°F) [1] 83-86°C (181-187°F) [2]
Key Applications Flavor & fragrance agent; emollient in cosmetics & sunscreens; lubricant [3] [1] Flavor & fragrance agent; solvent for nitrocellulose, waxes, oils [2]
Skin Feel Imparts a non-greasy, smooth feel [3] Information Missing
Thermal/Oxidative Stability High (suitable for high-performance lubricants) [3] Information Missing
Natural Occurrence Found in essential oils of Heracleum plant species [4] Found in oranges, grapefruits, and other citrus products [2]

Application Protocols and Experimental Data

Flavor and Fragrance

Both esters are widely used as flavor and fragrance agents due to their fruity notes.

  • Octyl Acetate: Serves as a characterizing compound in citrus flavors [2].
  • This compound: Used in creating exotic and tropical fruit flavors for beverages and confectionery [3].
  • Analytical Protocol: Analysis of these compounds in natural sources, such as plant essential oils, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). In one study, essential oils were extracted from Heracleum species via hydrodistillation and analyzed using GC-MS and GC-FID, identifying octyl acetate as a major component in fruits [4].
Cosmetics and Skin Permeation

In topical formulations, the behavior of an ingredient is critical.

  • Skin Feel & Function: this compound is valued as an emollient that provides a non-greasy, smooth sensation, making it desirable for premium skincare and sunscreen products [3].
  • Permeation Study Protocol: Research on skin permeation for related compounds (e.g., octyl methoxycinnamate, a sunscreen agent) involves in vitro tests using excised skin (e.g., pig skin). The test formulation is applied, and the amount of compound that permeates through different skin layers (stratum corneum, epidermis, dermis) and into the receptor fluid is quantified over time to determine penetration rates and skin accumulation [5]. The higher molecular weight and logP of this compound suggest it may have a lower rate of skin penetration compared to smaller, more hydrophilic molecules.
Industrial Applications
  • This compound: Its high thermal and oxidative stability makes it suitable for demanding applications like synthetic lubricants in aviation engines and automotive transmission fluids [3].
  • Octyl Acetate: It is primarily used as a solvent for various materials like nitrocellulose, waxes, and oils, but specific data on its performance in industrial settings is less emphasized in the retrieved literature [2].

Skin Penetration Pathway

For transdermal drug delivery or topical formulation design, understanding the pathway of penetration is crucial. The following diagram illustrates the primary route through the skin's outermost barrier, the stratum corneum.

G A Applied Formulation (Octyl Esters on Skin Surface) B Stratum Corneum (Lipid-Rich Barrier) A->B C Intercellular Lipid Route (Primary Path for Lipophilic Molecules) B->C Diffusion Through Lipid Matrix D Viable Epidermis C->D E Systemic Circulation D->E

Key Selection Guide

  • Choose Octyl Acetate if: Your priority is a classic, volatile citrus note in fragrances and flavors, or you require a solvent for resins and waxes [2].
  • Choose this compound if: You need a high-performance emollient with a non-greasy skin feel for cosmetics, an ingredient with greater thermal stability for lubricants, or a flavorant for complex tropical fruit profiles [3] [1].

References

Synthesis Methods: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The production method is a primary differentiator between synthetic (conventional) and bio-based (biocatalytic) octyl octanoate. The table below summarizes the key aspects of each approach.

Feature Conventional (Synthetic) Synthesis Bio-based (Biocatalytic) Synthesis
Core Process Acid-catalyzed Fischer esterification [1]. Lipase-mediated transesterification or esterification [2] [1].
Catalyst Mineral acids (e.g., H₂SO₄, HCl) or metal oxides [2] [1]. Microbial lipases (e.g., from Rhizopus arrhizus) [2] [1].
Reaction Conditions High temperature (110-320 °C) [2] [1]. Mild temperature (around 35 °C) [2].
Key Challenges Product instability, autoxidation, formation of di- and tri-esters, high energy consumption [2] [1]. Optimization of moisture content, enzyme immobilization, and agitation for efficiency [2].
Selectivity Lower selectivity, potential for side reactions [2]. High regio- and enantio-selectivity, reduced side products [2].
Key Advantage Established, scalable industrial process. Sustainable process, milder conditions, biodegradable catalyst [2].

The following diagram illustrates the workflow for the biocatalytic synthesis method, which is a key green chemistry alternative.

Biocatalytic Synthesis of this compound Start Start: Octanoic Acid & 1-Octanol Lipase Lipase Biocatalyst (e.g., Rhizopus arrhizus) Start->Lipase Reaction Esterification Reaction Lipase->Reaction Product Product: this compound Reaction->Product Conditions Optimal Conditions: • Temperature: 35°C • Moisture: 3% • Agitation: 150 RPM Conditions->Reaction

General Profile and Performance Outlook

While direct performance data is lacking, the information from market and application reports highlights different drivers and perceived benefits.

Parameter Synthetic this compound Bio-based this compound
Feedstock Source Petrochemical-based octanol and octanoic acid [3]. Renewable feedstocks (e.g., coconut or palm kernel oil) [4] [3].
Sustainability Profile Higher environmental footprint [3]. Lower carbon footprint, biodegradable, aligns with green chemistry principles [4] [3].
Market Driver Cost-effectiveness, established supply chains. Demand for natural, sustainable, and clean-label ingredients in cosmetics and personal care [4] [3].
Regulatory Trends Facing tighter regulations on petrochemical-derived ingredients [3]. Benefits from certifications (e.g., COSMOS, ECOCERT) [3].
Purity & Performance Consistently high purity and performance [4]. Comparable performance claimed; "natural" origin is a key marketing advantage [4] [3].

A Proposed Protocol for Comparative Analysis

To obtain the experimental data you need, here is a proposed protocol for a head-to-head comparison. You can use this framework to design your own laboratory investigation.

Objective: To directly compare the purity, yield, and environmental impact of synthetic vs. bio-based this compound.

Methodology:

  • Sample Synthesis:

    • Bio-based Route: Follow an enzymatic protocol using a lipase biocatalyst (e.g., Rhizopus arrhizus). Use reagents derived from bio-based sources.
      • Parameters: React octanoic acid and 1-octanol at a 1:1 molar ratio with 250 I.U. of lipase per gram of substrate in n-hexane. Incubate at 35°C with agitation at 150 RPM for a defined period (e.g., 24h) [2].
    • Synthetic Route: Perform conventional acid-catalyzed esterification.
      • Parameters: React the same substrates at a 1:1 molar ratio with 1-2% (w/w) concentrated H₂SO₄ as a catalyst. Heat at 110-120°C under reflux for a comparable duration [1].
  • Data Collection and Analysis:

    • Yield Calculation: Isolate and purify the product from each reaction. Calculate the percentage yield.
    • Purity Analysis: Analyze the chemical purity of the final products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) [2].
    • Life Cycle Assessment (LCA): Perform a cradle-to-gate LCA for both methods to quantify and compare non-experimental metrics like energy consumption, carbon footprint, and other environmental impacts [3].

References

octyl octanoate regulatory approval comparison

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Landscape Overview

Octyl octanoate is regulated based on its use in different industries. The general frameworks for pharmaceutical and chemical regulation in 2025 are evolving, with several key trends that could impact the approval of excipients like this compound [1] [2]:

  • Digital Submissions: Regulators are moving towards digital formats like eCTD 4.0 for faster review of submissions [1].
  • AI Oversight: The FDA and EU have issued new guidance on the use of AI in regulatory decision-making and product development [1] [2].
  • Supply Chain Oversight: Regulations for Active Pharmaceutical Ingredients (APIs) and supply chains are becoming more stringent globally, emphasizing traceability and quality [1].
  • Therapy-Specific Rules: Stricter Chemistry, Manufacturing, and Controls (CMC) rules are being applied to complex products like cell and gene therapies [1].

Known Regulatory Status and Applications

The table below summarizes the established and emerging uses of this compound across industries, which is key to understanding its regulatory pathway.

Application Area Function / Use Reported Regulatory Status / Context
Cosmetics & Personal Care [3] [4] [5] Emollient, skin conditioner, solvent. Imparts a non-greasy feel in creams and sunscreens [3] [4]. Listed in the EU's CosIng database for cosmetic use [4].
Food & Beverage [3] [6] Flavoring agent, providing fruity and sweet notes [3] [6]. Has GRAS (Generally Recognized as Safe) status for certain applications in the U.S. [4]. Must comply with food-grade certification requirements [3].
Pharmaceuticals [3] [4] Excipient/solubilizer in lipid-based drug delivery systems for poorly water-soluble APIs [3] [4]. Used as a carrier in topical and transdermal drug excipients [3]. Its favorable safety profile makes it a candidate for pharmaceutical formulations [4].
Industrial Lubricants [3] [4] Base oil or co-solvent in high-performance, bio-based synthetic lubricants [3] [4]. Valued for its high oxidative stability and potential biodegradability [3] [4].

Experimental Synthesis Protocol

For your comparison guide, including experimental data is crucial. The following validated protocol for synthesizing this compound using an enzymatic method can be cited as supporting evidence. This method is favored for its selectivity and milder conditions compared to chemical synthesis [7].

G Start Start Reaction Setup A Prepare Biocatalyst Lipase from Rhizopus arrhizus (250 International Units) Start->A B Combine Substrates 750 mM Octanol 850 mM Octanoic Acid A->B C Add Reaction Solvent n-Hexane B->C D Set Reaction Conditions Temperature: 35°C Moisture: 3% Agitation: 150 RPM C->D E Incubate with Shaking D->E F Monitor Reaction Progress HPLC Analysis (C-18 column) Mobile Phase: Methanol:Acetonitrile (60:40) E->F G Target: 70% Acylation Yield F->G

Key Experimental Details [7]:

  • Biocatalyst: Lipase from Rhizopus arrhizus, used as "lipase bearing dead mycelia."
  • Analytical Method: Product (this compound) concentration was analyzed by HPLC with a C-18 column and a Diode Array Detector (DAD) at λmax 210 nm.
  • Reported Outcome: This protocol achieved a 70% acylation yield with high specificity.

References

octyl octanoate market share vs competitors

Author: Smolecule Technical Support Team. Date: February 2026

Market Overview and Competitive Landscape

The global octyl octanoate market is experiencing steady growth, propelled by its widespread applications. However, reported market sizes vary by source.

Market Aspect Details
Primary Growth Drivers Demand from cosmetics & personal care (as an emollient), food & beverages (as a flavoring agent), and industrial lubricants [1] [2] [3].
Key Restraint Commercial availability of alternative esters (e.g., isopropyl myristate, butyl butyrate) [2] [3].
Dominant Region Asia-Pacific, accounting for the largest market share (over 41%) due to high production of flavors, fragrances, and personal care products [2] [3].

The competitive landscape is characterized by established players focusing on strategic investments, acquisitions, and innovations to strengthen their market positions [3].

Experimental Synthesis Protocol

For researchers, the enzymatic synthesis of this compound offers a greener alternative to traditional chemical methods. The following workflow details an optimized protocol using a lipase biocatalyst.

Start Start Reaction Setup A Add 750 mM Octanol (Substrate) Start->A B Add 850 mM Octanoic Acid (Acylating Agent) A->B C Add 250 I.U. Lipase Biocatalyst (Rhizopus arrhizus) B->C D Set 3% Moisture Level C->D E Incubate at 35°C, 150 RPM Shaking D->E End Obtain this compound (~70% Acylation Yield) E->End

Optimized Experimental Workflow for this compound Synthesis [4]

The methodology above is based on research that screened various lipases and optimized reaction conditions using a central composite design (CCD). Here are the key experimental details:

  • Biocatalyst: Lipase from Rhizopus arrhizus, used as lipase-bearing dead mycelia, was identified as the most effective catalyst [4].
  • Reaction Parameters: The process was optimized by investigating temperature, moisture level, shaking speed, and enzyme dose. The validated optimal conditions are incorporated in the diagram above [4].
  • Analysis: The product (this compound) was quantified using HPLC with a C-18 column and a diode array detector (DAD) at λmax 210 nm [4].

Key Differentiators and Applications

This compound competes with other esters, but its unique property profile makes it preferable for specific applications.

Application Area Function of this compound Supporting Data / Advantage
Cosmetics & Personal Care Emollient / Skin conditioner Imparts a non-greasy, smooth feel; improves the photostability of sunscreen agents like avobenzone [1] [3].
Food & Beverage Flavoring agent Provides a mild, fruity aroma and taste; shown to improve the overall sensory profile of fruit-flavored drinks and juices [2] [3].
Pharmaceuticals Drug excipient / Flavor masker Used in topical formulations; effective in reducing the bitter taste of drugs in syrups and chewable tablets [1] [3].
Industrial Synthetic lubricant Valued for its thermal stability in high-performance applications, such as in aviation and automotive lubricants [1].

Suggestions for Further Research

To deepen your comparative analysis, you could:

  • Perform a Patent Search: Investigate recent patents held by key players like Symrise and Givaudan to understand the direction of proprietary research and technological advancements.
  • Analyze Regional Regulations: The regulatory landscape, especially EU REACH and FDA regulations, is a major driver for product quality and the development of bio-based alternatives [1]. A detailed comparison of regional requirements would be valuable.
  • Benchmark Against Alternatives: Conduct a direct performance and cost-benefit analysis between this compound and specific alternatives like isopropyl myristate or diethyl phthalate for a chosen application.

References

Lipase Comparison for Octyl Octanoate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on different lipase preparations used in the synthesis of octyl octanoate, which directly informs their potential hydrolytic activity [1].

Lipase Origin Immobilization Technique Key Experimental Conditions Reported Acylation Activity (μmol L⁻¹ min⁻¹)
Rhizopus arrhizus (Lipase bearing dead mycelia) Not specified (used as is) 35 °C, 150 RPM, 3% moisture level, in n-hexane [1]. 147
Aspergillus niger (Immobilized) Physical adsorption on Celite-535 Protein load: 5.6 mg/g support; Lipolytic activity: 212 IU/g [1]. 2
Aspergillus niger (Immobilized) Physical adsorption on O-Propargyl dextrans Protein load: 6.8 mg/g support; Lipolytic activity: 248 IU/g [1]. 35
Candida antarctica (Fraction B, Immobilized) Commercial immobilization (Chirazyme L-2) Ping-pong bi-bi mechanism in acetonitrile; Activity is water-concentration dependent [2]. Kinetic parameters defined (see protocol)

Detailed Experimental Protocols

Here are the methodologies from the key studies for reference in designing your assays.

Protocol 1: High-Yield Synthesis in n-Hexane

This protocol uses lipase from Rhizopus arrhizus and achieved a 70% acylation yield [1].

  • Enzyme Preparation: 250 I.U. of lipase-bearing dead mycelia of R. arrhizus.
  • Reaction Mixture: 850 mM octanoic acid (acyl donor) and 750 mM octanol in n-hexane.
  • Conditions: Incubation at 35 °C with shaking at 150 RPM for a defined period. The moisture level was carefully controlled at 3%.
  • Analysis: Product concentration was analyzed by HPLC using a C-18 column. The mobile phase was a 60:40 mixture of methanol:acetonitrile at a flow rate of 1.0 mL/min. This compound was detected at 210 nm.
Protocol 2: Kinetic Analysis in Acetonitrile

This study provides a detailed kinetic model for synthesis using immobilized Candida antarctica lipase B [2].

  • Enzyme: Immobilized lipase from C. antarctica (Chirazyme L-2).
  • Reaction: Condensation of octyl β-D-glucoside and octanoic acid in acetonitrile.
  • Kinetic Model: The reaction follows a ping-pong bi-bi mechanism, accounting for the reverse (hydrolysis) reaction. The rate is influenced by water concentration, with activity decreasing below 0.05 mol/L.
  • Key Kinetic Parameters: The following constants were evaluated for the model:
    • ( V_{max,f} ) (Maximum forward reaction rate)
    • ( K_{m,A} ) (Michaelis constant for octanoic acid)
    • ( K_{m,B} ) (Michaelis constant for octyl glucoside)
    • ( K_{eq} ) (Equilibrium constant)
    • ( K_{iW} ) (Inhibition constant for water)

Experimental Workflow for Synthesis Assay

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis and analysis of this compound, based on the cited protocols.

G Start Start Assay Preparation Lipase Select and Prepare Lipase Start->Lipase Substrate Prepare Substrates: Octanol & Octanoic Acid Lipase->Substrate Solvent Select Reaction Solvent (e.g., n-hexane, acetonitrile) Substrate->Solvent React Incubate with Controlled Temperature and Shaking Solvent->React Sample Withdraw Samples at Time Intervals React->Sample Analyze Analyze Product Formation via HPLC Sample->Analyze Data Calculate Acylation Activity (μmol L⁻¹ min⁻¹) Analyze->Data End End: Compare Results Data->End

Important Notes on Hydrolytic Activity Assays

It is critical to understand the relationship between synthesis and hydrolysis for your research:

  • Reaction Reversibility: Esterification (synthesis) and hydrolysis are reverse reactions catalyzed by the same enzyme. The provided data measures acylating/synthesizing activity.
  • Assaying Hydrolysis Directly: To measure hydrolytic activity, your assay would use this compound as the substrate in an aqueous buffer and monitor the release of octanoic acid and octanol. The general principles (enzyme selection, parameter optimization) from these synthesis studies remain highly relevant.
  • Alternative Detection Methods: Beyond HPLC, other studies use different detection strategies. For instance, one detects esterase activity using a fluorescent aminopyridine leaving group [3], while another uses titration of free fatty acids [1]. The choice of method depends on your required sensitivity and selectivity.

References

×

Physical Description

Liquid
colourless liquid with a faint, green tea odou

XLogP3

6.5

Boiling Point

306.8 °C

Density

d254 0.86
0.8554

Melting Point

-18.1 °C
Mp -18.1 °
-18.1°C

UNII

MM00XO86JQ

Other CAS

2306-88-9

Wikipedia

Caprylyl caprylate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Octanoic acid, octyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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